Technical Documentation Center

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide
  • CAS: 1217756-07-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide: A Technical Whitepaper

Executive Summary & Chemical Context (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (structurally identified as N-(2-methoxybenzyl)-L-valinamide) belongs to the class of highly functionalized amino acids (FAAs). Mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (structurally identified as N-(2-methoxybenzyl)-L-valinamide) belongs to the class of highly functionalized amino acids (FAAs). Molecules containing the L-valinamide pharmacophore coupled with substituted benzyl or indazole moieties are privileged scaffolds in medicinal chemistry. They serve as critical precursors and reference standards in the study of neuroactive compounds, including anticonvulsants and 1 [1].

As a Senior Application Scientist, the objective of this guide is to outline a robust, scalable, and self-validating synthetic pathway for this molecule. The core challenge in synthesizing this target lies in forming the amide bond between the sterically hindered L-Valine and 2-methoxybenzylamine without compromising the stereochemical integrity of the (S)- α -carbon.

Retrosynthetic Strategy & Reagent Causality

The synthesis relies on a two-step forward process: an amide coupling followed by a deprotection step.

  • Protecting Group Rationale: N-tert-butyloxycarbonyl (Boc) protection is selected for L-Valine over Fmoc. The Boc group is highly stable to the basic conditions of the coupling reaction and can be quantitatively cleaved via acidolysis (using Trifluoroacetic acid), which is orthogonal to the stability of the newly formed amide bond.

  • Coupling Reagent Rationale: The coupling of sterically hindered amino acids is notoriously prone to epimerization. To prevent the loss of the (S)-configuration, a combination of2[2] is utilized. EDC activates the carboxylic acid, while HOBt rapidly intercepts the highly reactive O-acylisourea intermediate to form a stable OBt-active ester. This intercepts and suppresses the formation of oxazolone intermediates that traditionally lead to racemization.

Quantitative Reagent Comparison

To justify the selection of the EDC/HOBt system for this specific workflow, the following table summarizes the performance metrics of standard coupling systems for sterically hindered amino acids.

Coupling SystemTypical Yield (%)Epimerization RiskByproduct RemovalCost Efficiency
EDC·HCl / HOBt 85 - 95%Low (< 2%)Aqueous extractionHigh
HATU / DIPEA 90 - 98%Very Low (< 1%)ChromatographyLow
DCC / DMAP 70 - 80%Moderate (5-10%)Filtration (DCU)Very High
T3P / Pyridine 80 - 90%LowAqueous extractionModerate

Table 1: Comparative analysis of peptide coupling reagents for L-Valine amidation.

Experimental Workflows and Self-Validating Protocols

SynthesisWorkflow SM1 Boc-L-Valine (Starting Material) Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) SM1->Coupling SM2 2-Methoxybenzylamine (Amine Nucleophile) SM2->Coupling Intermediate Boc-Protected Intermediate (Boc-Val-NH-CH2-Ar) Coupling->Intermediate DMF, 0°C to RT Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Isolation & Drying Product (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide Deprotection->Product 1. TFA cleavage 2. Freebasing

Forward synthesis workflow of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Protocol A: Synthesis of Boc-(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Objective: Form the amide bond while preserving the (S)-stereocenter.

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-L-Valine (1.0 equiv) and HOBt (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C mitigates the exothermic activation step, preventing the premature rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 15 minutes at 0 °C.

  • Nucleophilic Attack: Add 2-Methoxybenzylamine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1M HCl (aqueous): Selectively removes unreacted 2-methoxybenzylamine and DIPEA.

    • Saturated NaHCO 3​ (aqueous): Neutralizes and removes unreacted Boc-L-Valine and HOBt.

    • Brine: Removes residual water and DMF.

    • Validation: If the sequential washes are performed correctly, the organic layer will yield an intermediate of >95% purity by TLC (Hexanes:EtOAc 1:1), entirely eliminating the need for silica gel chromatography. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

EDC_HOBt_Mechanism Acid Boc-L-Valine (Carboxylic Acid) EDC EDC Activation Acid->EDC Oacyl O-Acylisourea (Reactive Intermediate) EDC->Oacyl Base (DIPEA) HOBt HOBt Addition Oacyl->HOBt ActiveEster OBt-Active Ester (Stable to Rearrangement) HOBt->ActiveEster Prevents Epimerization Amide Target Amide Bond Formed ActiveEster->Amide Nucleophilic Attack Amine 2-Methoxybenzylamine Amine->Amide -HOBt byproduct

Mechanistic pathway of EDC/HOBt-mediated amide coupling preventing epimerization.

Protocol B: Boc Deprotection and Freebasing

Objective: Remove the tert-butyloxycarbonyl group to yield the active primary amine.

  • Acidolysis: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 2 hours.

    • Causality: TFA protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The reaction is thermodynamically driven to completion by the evolution of these gases.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. The product is now a TFA salt.

  • Freebasing (Self-Validating Step): Dissolve the TFA salt in a minimal amount of water and adjust the pH to 10-11 using 1M NaOH. Extract thoroughly with DCM. The basic aqueous layer retains the trifluoroacetate ions, while the purely freebased target molecule partitions into the organic layer.

  • Final Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide as a pale oil or crystalline solid, ready for3 [3].

References

  • Detection and quantitation of synthetic cannabinoid receptor agonists in infused papers from prisons in a constantly evolving illicit market ResearchGate URL
  • 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (EDC/HOBt Coupling Mechanism)
  • A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS ResearchGate URL

Sources

Exploratory

Mechanism of Action of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide: A Technical Whitepaper on Voltage-Gated Sodium Channel Modulation

Executive Summary (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a highly specific functionalized amino acid (FAA) derivative belonging to the benzylic amino acid amide class. Unlike classical local anesthetics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a highly specific functionalized amino acid (FAA) derivative belonging to the benzylic amino acid amide class. Unlike classical local anesthetics or traditional anticonvulsants that target the fast-inactivated state of voltage-gated sodium channels (VGSCs), this compound exerts its primary pharmacological effect by selectively enhancing the slow inactivation of Nav channels (specifically Nav1.2 and Nav1.6 isoforms).

This whitepaper details the molecular pharmacology, structure-activity relationships (SAR), and the rigorous electrophysiological methodologies required to validate the mechanism of action of this compound.

Molecular Pharmacology & Target Engagement

The Slow Inactivation Paradigm

Voltage-gated sodium channels undergo two distinct inactivation processes following depolarization: fast inactivation (occurring within milliseconds) and slow inactivation (occurring over seconds to minutes) [3]. Classical Nav blockers, such as carbamazepine and phenytoin, bind to the local anesthetic (LA) binding site within the S6 segment of the pore, stabilizing the fast-inactivated state [4].

In contrast, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide binds preferentially to the channel during the conformational rearrangements associated with slow inactivation. By stabilizing this state, the compound reduces the pool of available sodium channels during periods of sustained, high-frequency neuronal firing, providing potent anticonvulsant and neuroprotective effects without disrupting basal physiological neurotransmission [1].

NavStates Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization SlowInact Slow Inactivated (Seconds to Minutes) Resting->SlowInact Prolonged Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Milliseconds Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization SlowInact->Resting Slow Recovery DrugBound Compound-Bound Stabilized State SlowInact->DrugBound Compound Binding DrugBound->Resting Blocked Recovery

Fig 1: State-dependent binding to the slow-inactivated state of Nav channels.

Structure-Activity Relationship (SAR) Causality

The precise architecture of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide dictates its unique state-dependent binding profile [2]:

  • (S)-L-Valinamide Core : The strict (S)-stereochemistry is critical. The isopropyl side chain of valine provides optimal steric bulk, preventing the molecule from penetrating deep into the central pore (which would indiscriminately block fast inactivation). Instead, it anchors the molecule at the interface of the voltage-sensor domain (VSD).

  • Free Primary Amine : Unlike N-acetylated FAAs (e.g., lacosamide), the free alpha-amine is protonated at physiological pH (pKa ~ 8.5). This cationic center facilitates electrostatic interactions with negatively charged aspartate/glutamate residues in the extracellular loops of the Nav channel, increasing target residence time.

  • Ortho-Methoxybenzyl Substitution : The N-(2-methoxybenzyl) moiety serves a dual purpose. First, it acts as a lipophilic anchor. Second, the ortho-methoxy oxygen acts as a highly localized hydrogen-bond acceptor. Steric hindrance from the ortho-substitution restricts the rotation of the benzyl ring, locking the molecule into a bioactive conformation that perfectly aligns with the guanidinium groups of arginine residues in the S4 voltage sensor.

Quantitative Pharmacodynamics

To understand the compound's clinical viability, its kinetic effects on Nav channels must be quantified. The table below summarizes the pharmacodynamic profile of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide compared to a classical fast-inactivation blocker.

ParameterClassical Fast-Inactivation Blocker (e.g., Carbamazepine)(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide
Primary State Affinity Fast-Inactivated StateSlow-Inactivated State
Depolarization Required for Block Short (10–500 ms)Prolonged (> 5 seconds)
Effect on V1/2 (Fast Inactivation) Significant hyperpolarizing shift (-10 to -15 mV)Minimal to no shift (< -2 mV)
Effect on V1/2 (Slow Inactivation) Minimal shift (< -3 mV)Substantial hyperpolarizing shift (-12 to -18 mV)
Use-Dependent Block (10 Hz) HighLow to Moderate

Experimental Validation: Self-Validating Electrophysiology Protocol

To prove that a compound selectively targets slow inactivation, standard patch-clamp protocols are insufficient. The following methodology is designed as a self-validating system ; it isolates slow inactivation while simultaneously running internal controls to rule out fast-inactivation artifacts.

Step-by-Step Whole-Cell Patch-Clamp Methodology

Step 1: Preparation of Reagents and Cell Lines

  • Culture HEK293 cells stably expressing human Nav1.6.

  • Causality: HEK293 cells lack endogenous sodium currents, ensuring that all recorded signals are exclusively from the transfected Nav1.6 isoform.

Step 2: Establishing the Whole-Cell Configuration

  • Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with an intracellular solution (ICS) containing (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.3).

  • Form a GΩ seal and apply brief negative pressure to rupture the membrane. Allow 5 minutes for intracellular dialysis.

Step 3: The Slow Inactivation Voltage Protocol (Primary Assay)

  • Causality: Fast inactivation occurs in milliseconds. To isolate slow inactivation, the membrane must be depolarized for an extended period to allow the S4 voltage sensors to fully relax into the slow-inactivated conformation.

  • Action : Apply a conditioning prepulse from -120 mV to +10 mV in 10 mV increments for 10 seconds .

  • Action : Immediately follow with a 100 ms hyperpolarizing pulse to -120 mV.

    • Causality: This 100 ms gap is the critical filtering step. It is long enough to allow channels to recover from fast inactivation, but far too short to allow recovery from slow inactivation. Thus, any current measured afterward reflects only channels that avoided slow inactivation.

  • Action : Apply a 20 ms test pulse to 0 mV to measure the remaining available current.

Step 4: The Self-Validation Control Protocol

  • To validate that the recorded V1/2 shift is exclusively due to slow inactivation and not an artifact of use-dependent fast block, run a standard 500 ms prepulse protocol on the same cell.

  • Validation Logic: If the compound is a true slow-inactivation enhancer, the 500 ms protocol will show no significant V1/2 shift, proving the drug requires the prolonged 10-second depolarization to bind.

Workflow Prep Cell Line Prep (HEK293-Nav) Patch Whole-Cell Patch Clamp Prep->Patch Protocol Voltage Protocol (10s Depolarization) Patch->Protocol Analysis Kinetic Analysis (V1/2 Shift) Protocol->Analysis

Fig 2: Electrophysiological workflow for isolating slow inactivation kinetics.

Secondary Pharmacological Targets

While Nav channel slow inactivation is the primary driver of efficacy, benzylic amino acid amides frequently exhibit polypharmacology.

  • CRMP2 Modulation : Collapsin Response Mediator Protein 2 (CRMP2) regulates the trafficking of Nav channels to the neuronal membrane. Compounds structurally related to (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide have been shown to bind to CRMP2, reducing the surface expression of Nav1.2/Nav1.6, thereby providing a synergistic reduction in neuronal excitability.

  • MAO-B Inhibition : The presence of a free amine and a methoxybenzyl group bears structural homology to reversible monoamine oxidase B (MAO-B) inhibitors. While the bulky isopropyl group of the valine core reduces optimal fit in the MAO-B catalytic cleft compared to propanamide derivatives, mild off-target MAO-B inhibition should be monitored during preclinical safety pharmacology.

References

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157-169. URL: [Link]

  • Kohn, H., Conley, J. D., & Leander, J. D. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-heteroatom-substituted amino acids. Journal of Medicinal Chemistry, 34(8), 2444-2452. URL: [Link]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. URL: [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. URL: [Link]

Foundational

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide This guide provides a comprehensive framework for the systematic biological activity screening of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Screening of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

This guide provides a comprehensive framework for the systematic biological activity screening of the novel compound (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide. As a molecule with a previously uncharacterized biological profile, a multi-tiered screening approach is essential to identify potential therapeutic applications and elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: Unveiling the Potential of a Novel Amino Acid Amide

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral amino acid amide with a structure suggestive of potential interactions with a variety of biological targets. The valine-derived core, coupled with an N-arylmethyl substituent, presents a scaffold that could engage with enzymes, receptors, or ion channels. The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine, and a systematic screening cascade is the first step in understanding the pharmacological profile of such a compound.[1][2]

This guide will outline a robust, field-proven workflow for the biological characterization of this molecule, from broad-based primary screening to more focused secondary and mechanistic studies. The causality behind each experimental choice will be detailed, ensuring a self-validating and scientifically rigorous approach.

Phase I: High-Throughput Primary Screening - Casting a Wide Net

The initial phase of screening is designed to rapidly assess the compound against a diverse array of biological targets to identify any initial "hits".[3][4][5] Given the novelty of the compound, a combination of target-based and phenotypic screening approaches is recommended to maximize the chances of identifying a relevant biological activity.[6][7]

Target-Based Screening

Target-based screening involves testing the compound against a panel of purified proteins, such as enzymes or receptors, to determine if it directly interacts with them.[2]

Recommended Target Panels:

  • Kinase Panel: A broad panel of kinases is a crucial starting point due to their involvement in numerous signaling pathways and diseases.

  • GPCR Panel: G-protein coupled receptors represent a large family of druggable targets.

  • Protease Panel: The amide bond in the compound suggests potential interaction with proteases.

  • Ion Channel Panel: To assess for any effects on ion channel function, which could indicate neurological or cardiovascular activity.

Experimental Protocol: Generic Kinase Inhibition Assay (Example)

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (dissolved in DMSO)

    • Fluorescent ATP detection reagent

    • 384-well microplates

  • Procedure:

    • Dispense 5 µL of assay buffer containing the kinase to each well of a 384-well plate.

    • Add 50 nL of the test compound at various concentrations (typically a 10-point dose response starting at 100 µM).

    • Incubate for 15 minutes at room temperature to allow for compound-target interaction.

    • Initiate the kinase reaction by adding 5 µL of a mixture of substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the fluorescent detection reagent.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive and negative controls.

Phenotypic Screening

Phenotypic screening assesses the effect of the compound on whole cells or organisms, without a preconceived notion of the target.[6][7] This approach can uncover unexpected biological activities and novel mechanisms of action.

Recommended Cell-Based Assays:

  • Antiproliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify any potential anticancer activity.[8][9]

  • Antimicrobial Assays: Test against a panel of pathogenic bacteria and fungi to assess for antibiotic or antifungal properties.[10][11][12]

  • Cytotoxicity Assays: Use a non-cancerous cell line (e.g., HEK293) to determine the general toxicity of the compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Assay Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A549, HT-29)

    • Cell culture medium

    • (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a detergent solution)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

HTS_Workflow cluster_0 Phase I: Primary Screening cluster_1 Data Analysis Compound (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide Target_Screen Target-Based Screening (e.g., Kinase Panel) Compound->Target_Screen Pheno_Screen Phenotypic Screening (e.g., Cancer Cell Panel) Compound->Pheno_Screen Data_Analysis Identify 'Hits' (Compounds with significant activity) Target_Screen->Data_Analysis Pheno_Screen->Data_Analysis Hit_Validation_Workflow cluster_0 Phase II: Hit Validation Primary_Hit Primary Hit from HTS Resynthesis Re-synthesis & Purity Check Primary_Hit->Resynthesis Dose_Response Dose-Response Curve Resynthesis->Dose_Response Orthogonal_Assay Orthogonal Secondary Assay (e.g., SPR, Cell Cycle Analysis) Dose_Response->Orthogonal_Assay Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit

Caption: Hit Confirmation and Secondary Screening Workflow.

Phase III: Mechanism of Action (MoA) Elucidation - Understanding "How"

Once a hit has been confirmed, the next critical step is to understand its mechanism of action (MoA). [13]This involves identifying the specific molecular target and the downstream cellular pathways affected by the compound. [1][14]

Target Identification for Phenotypic Hits

If the primary hit was from a phenotypic screen, several methods can be used to identify the molecular target. [15][16][17]

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. [15][18]* Computational Approaches: The structure of the compound can be used to computationally screen against databases of known protein structures to predict potential binding partners. [7][15]* Genetic Approaches: Techniques like RNAi or CRISPR can be used to systematically knock down genes to see if any render the cells insensitive to the compound. [14][19]

Pathway Analysis

Once a target is identified, or for target-based hits, the downstream effects of modulating that target can be investigated.

  • Western Blotting: To measure changes in the levels and phosphorylation status of key proteins in the relevant signaling pathway. [13]* Gene Expression Profiling: Techniques like RNA-seq or microarrays can be used to see how the compound alters the expression of genes in the cell. [15]

MoA_Elucidation cluster_0 Phase III: MoA Studies Confirmed_Hit Confirmed Hit Target_ID Target Identification (for phenotypic hits) Confirmed_Hit->Target_ID Pathway_Analysis Pathway Analysis (Western Blot, Gene Expression) Confirmed_Hit->Pathway_Analysis Target_ID->Pathway_Analysis MoA Elucidated Mechanism of Action Pathway_Analysis->MoA

Caption: Mechanism of Action Elucidation Workflow.

Data Interpretation and Future Directions

The culmination of this screening cascade will be a comprehensive biological activity profile for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Summary of Potential Data Outcomes:

Screening PhaseKey Data GeneratedInterpretation
Primary Screening % inhibition, IC50/EC50 valuesInitial identification of potential biological activities.
Secondary Screening Confirmed IC50/EC50, KD valuesValidated on-target activity and potency.
MoA Studies Target identity, pathway modulationUnderstanding of how the compound exerts its biological effects.

Based on these results, a decision can be made regarding the future development of the compound. A potent and selective compound with a well-defined mechanism of action would be a strong candidate for lead optimization and further preclinical studies.

References

  • Small-molecule drugs are organic compounds affecting molecular pathways by targeting important proteins. These compounds have a low molecular weight, making them penetrate cells easily. Small-molecule drugs can be developed from leads derived from rational drug design or isolated from natural resources. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.
  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies.
  • Charles River Laboratories. (n.d.). Mechanism of Action (MoA) Studies.
  • PMC. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • Recent advances in target identification of bioactive natural products. (2018, October 21).
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. (2021, November 20). Journal of Chemical Information and Modeling.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.).
  • Target identification of natural products and bioactive compounds using affinity-based probes. (2015, November 18). RSC Publishing.
  • Creative Biolabs. (n.d.). Secondary Screening.
  • PMC. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Navigating Drug Discovery with High-Throughput Screening. (n.d.).
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7).
  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec.
  • Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. (2025, August 9). ResearchGate.
  • Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). (2009, May 7). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (n.d.). Der Pharma Chemica.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024, March 26).
  • High-throughput Screening Using Small Molecule Libraries. (2018, November 1). News-Medical.Net.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024, February 14). PubMed.
  • Charles River Laboratories. (n.d.). Screening Libraries.
  • Asinex.com. (n.d.). Screening Libraries.
  • Design and synthesis of new 2-amino-N-methoxybenzamides as EGFR inhibitors for the treatment of non-small cell lung cancer. (2025, November 19).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI.
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2000, September 1). ResearchGate.
  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. (2011, October 13). PubMed.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022, May 12). World News of Natural Sciences.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). MDPI.
  • selected benzamide derivatives: Topics by Science.gov. (n.d.).
  • (S)-2-AMino-N-(2-cyano-benzyl)-N-cyclopropyl-3-Methyl-butyraMide | 1354015-90-9. (n.d.).

Sources

Exploratory

The Molecular Architecture and Synthetic Protocols of (S)-2-Amino-N-(2-methoxybenzyl)-3-methylbutanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Chemical Identity (S)-2-Amino-N-(2-methoxybenzyl)-3-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Chemical Identity

(S)-2-Amino-N-(2-methoxybenzyl)-3-methylbutanamide —frequently referred to as L-Valine N-(2-methoxybenzyl)amide—is a highly versatile chiral building block and peptidomimetic intermediate. Structurally, it merges the steric bulk of an L-Valine core with the electron-rich, hydrogen-bond-accepting properties of a 2-methoxybenzylamine moiety.

While specific protected intermediates (e.g., Boc- or Fmoc-protected derivatives) or hydrochloride salts of this sequence may possess proprietary registry numbers, the exact free-base compound is most frequently synthesized de novo as a custom building block. Consequently, a single, universally indexed CAS number for the free base is elusive in standard open-access databases. However, its predictable reactivity and structural parameters make it a highly sought-after scaffold in the design of chiral ligands, organocatalysts, and protease inhibitors.

Physicochemical Profiling

Understanding the physicochemical properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological assays. The table below summarizes its core metrics.

PropertyValueRationale / Significance
IUPAC Name (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methylbutanamideFormal nomenclature defining the critical (S)-stereocenter.
Molecular Formula C13H20N2O2-
Molecular Weight 236.31 g/mol Highly optimal for small-molecule drug likeness (Lipinski's Rule of 5).
Hydrogen Bond Donors 2Primary amine (-NH2) and amide backbone (-NH-).
Hydrogen Bond Acceptors 3Amide carbonyl (C=O), methoxy oxygen (-O-), and primary amine.
Rotatable Bonds 6Confers conformational flexibility for induced-fit target binding.

Mechanistic Insights: Suppressing Racemization in Peptide Coupling

As a Senior Application Scientist, the most critical challenge I observe when synthesizing chiral amino acid derivatives is the preservation of the α-stereocenter. The coupling of L-Valine to an amine is notoriously prone to racemization due to the steric hindrance of the isopropyl side chain, which slows down the desired aminolysis and allows competing side-reactions to occur[1].

The Causality of Reagent Selection

When a carboxylic acid is activated (e.g., using standard carbodiimides like EDC or DCC), the intermediate can undergo intramolecular cyclization to form an oxazolone . The base-catalyzed deprotonation of this oxazolone at the α-carbon leads to rapid racemization[1].

To circumvent this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with a hindered base like DIPEA. HATU is an uronium salt derived from HOAt (7-aza-1-hydroxybenzotriazole). The nitrogen atom at the 7-position of the HOAt ring provides a "neighboring group effect" via intramolecular hydrogen bonding, which drastically accelerates the aminolysis of the active ester[2]. By ensuring that the rate of amide bond formation vastly outpaces the rate of oxazolone formation, the (S)-stereocenter of the L-Valine residue is preserved[1][2].

SyntheticWorkflow A Boc-L-Val-OH + 2-Methoxybenzylamine B Activation (HATU / DIPEA) [Prevents Oxazolone Racemization] A->B DMF, 0°C to RT C Boc-Protected Intermediate (LC-MS / TLC Validation) B->C Rapid Amide Bond Formation D TFA/DCM Cleavage [Carbamate Protonation] C->D Acidic Deprotection E Neutralization & Workup (Amberlyst A-21 or NaHCO3) D->E -CO2, -tBu Cation F (S)-2-Amino-N-(2-methoxybenzyl) -3-methylbutanamide E->F Pure Free Base Isolation

Caption: Synthetic workflow for L-Valine N-(2-methoxybenzyl)amide emphasizing stereocontrol.

Self-Validating Experimental Protocols

The following step-by-step methodology provides a robust, self-validating system for synthesizing the title compound. Every step includes integrated analytical checks to ensure process integrity.

Protocol 1: Amide Coupling (Synthesis of Boc-Protected Intermediate)

Objective: Form the amide bond while strictly maintaining the (S)-configuration.

  • Pre-activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-L-Val-OH (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise. Causality: Cooling minimizes the thermal energy available for oxazolone formation, while DIPEA acts as a non-nucleophilic base to drive the activation[2].

  • Amine Introduction: After 5 minutes of pre-activation, add 2-methoxybenzylamine (1.05 equiv, 10.5 mmol) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the amine (visualized via Ninhydrin stain) confirms reaction completion.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove acidic byproducts), and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol 2: Boc Deprotection and Free Base Generation

Objective: Remove the tert-butyloxycarbonyl protecting group without damaging the electron-rich methoxybenzyl ring.

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM. Causality: TFA protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate, which rapidly decarboxylates (releasing CO2 gas) to yield the amine as a trifluoroacetate salt[3][4].

  • Reaction Monitoring: Stir for 1 hour at room temperature. Validation: LC-MS analysis should show the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak at m/z 237.3.

  • Resin-Based Neutralization: To avoid harsh aqueous basic workups that can cause emulsion issues, evaporate the volatiles under reduced pressure. Redissolve the residue in methanol and add basic Amberlyst A-21 ion-exchange resin. Stir for 30 minutes[5].

  • Final Isolation: Filter the resin, wash with methanol, and concentrate the filtrate to yield the pure free base: (S)-2-Amino-N-(2-methoxybenzyl)-3-methylbutanamide.

Applications in Pharmacophore Modeling

In drug development, (S)-2-Amino-N-(2-methoxybenzyl)-3-methylbutanamide serves as a privileged scaffold. The distinct regions of the molecule offer highly specific interaction modalities with biological targets.

  • The Isopropyl Group (L-Valine): Acts as a hydrophobic anchor, directing the molecule into lipophilic pockets of target proteins (e.g., protease active sites).

  • The Amide Backbone: Provides critical hydrogen-bond donor (NH) and acceptor (C=O) sites to mimic natural peptide backbones.

  • The 2-Methoxybenzyl Moiety: The aromatic ring engages in π−π stacking, while the ortho-methoxy oxygen serves as an additional hydrogen-bond acceptor, often coordinating with metal ions or polar side chains in the binding site.

PharmacophoreLogic Valine L-Valine Core - Isopropyl Steric Bulk - Chiral Center (S) Amide Amide Linkage - H-Bond Donor (NH) - H-Bond Acceptor (C=O) Valine->Amide C-Terminus Target Target Protein / Chiral Substrate Valine->Target Hydrophobic Pocket Methoxy 2-Methoxybenzyl - Pi-Pi Stacking - Ether Oxygen (H-Bond) Amide->Methoxy N-Alkylation Amide->Target Backbone H-Bonding Methoxy->Target Ortho-Substituent Coordination

Caption: Pharmacophore interaction model detailing the distinct binding modalities of the compound.

References

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry[Link]

  • Amine Protection and Deprotection Master Organic Chemistry[Link]

  • Rapid N-Boc Deprotection with TFA (Scribd Document) Scribd[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • Applications of Peptide Coupling Reagents – An Update Global Research Online[Link]

Sources

Foundational

literature review of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide derivatives

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of (S)-2-Amino-N-(arylmethyl)-3-methyl-butyramide Derivatives A Foreword on the Exploration of Novel Chemical Space The lands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of (S)-2-Amino-N-(arylmethyl)-3-methyl-butyramide Derivatives

A Foreword on the Exploration of Novel Chemical Space

The landscape of drug discovery is one of constant evolution, driven by the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This guide delves into the promising, yet largely unexplored, class of compounds centered around the (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide scaffold. It is important to note that while direct literature on this specific molecule is sparse, a wealth of information on structurally related analogs provides a strong foundation for predicting its chemical and biological properties. This document, therefore, serves as both a review of established principles and a forward-looking guide for researchers and drug development professionals poised to investigate this intriguing chemical space. By leveraging data from analogous N-benzyl 2-amino acetamides and other substituted benzamides, we will construct a scientifically grounded framework for the synthesis, evaluation, and potential therapeutic application of these novel derivatives.

The (S)-Valinamide Scaffold: A Privileged Motif in Medicinal Chemistry

The core of the target molecule, (S)-2-amino-3-methyl-butyramide, is derived from the natural amino acid L-valine. Unnatural amino acids and their derivatives are increasingly utilized in modern drug design to introduce novel structural features that can enhance biological activity and optimize pharmacokinetic properties.[] The valine side chain, with its isopropyl group, provides a specific steric and lipophilic signature that can be crucial for molecular recognition at a biological target.

The incorporation of an N-benzyl group introduces an aromatic moiety that can engage in various non-covalent interactions, including pi-pi stacking, hydrophobic interactions, and hydrogen bonding (if substituted). The specific substitution pattern on this benzyl ring is a critical determinant of the molecule's overall properties. The 2-methoxy group in the proposed scaffold is of particular interest. Its electronic and steric influence can:

  • Induce a specific conformation: The methoxy group can influence the preferred orientation of the benzyl ring relative to the rest of the molecule through steric hindrance and potential intramolecular hydrogen bonding. This conformational constraint can be key to enhancing binding affinity and selectivity for a target.

  • Modulate metabolic stability: The methoxy group can alter the molecule's susceptibility to metabolism by cytochrome P450 enzymes.

  • Fine-tune lipophilicity: The addition of a methoxy group can impact the compound's solubility and ability to cross biological membranes.

Synthetic Strategies and Derivatization

The synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide and its derivatives can be approached through established and reliable synthetic methodologies, primarily centered around amide bond formation.

General Synthetic Workflow

A general and efficient route to the target compounds involves the coupling of a protected (S)-valine derivative with 2-methoxybenzylamine.

G cluster_0 Starting Materials cluster_1 Protection cluster_2 Coupling cluster_3 Deprotection cluster_4 Final Product A (S)-Valine C N-Protected (S)-Valine (e.g., Boc, Cbz) A->C B 2-Methoxybenzylamine D Amide Bond Formation (e.g., EDC, HOBt) B->D C->D E Removal of Protecting Group (e.g., TFA, H2/Pd-C) D->E F (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide E->F

Caption: General Synthetic Workflow for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Detailed Experimental Protocol: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-N-(2-methoxybenzyl)-3-methylbutanamide

This protocol outlines the synthesis of the N-Boc protected precursor to the target molecule.

  • Dissolution: To a solution of N-Boc-(S)-valine (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: Add 2-methoxybenzylamine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The final deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) in DCM to yield the primary amine.

Strategies for Derivatization

To explore the structure-activity relationship (SAR), derivatives can be synthesized by modifying three key regions of the molecule:

  • The Amino Acid Side Chain: (S)-valine can be replaced with other natural or unnatural amino acids to probe the effect of side chain size, polarity, and stereochemistry.[]

  • The N-Arylmethyl Group: A variety of substituted benzylamines can be used to investigate the influence of electronic and steric effects of the substituents on the aromatic ring.

  • The Amide Bond: The amide bond can be modified to isosteres to alter the molecule's stability and hydrogen bonding capacity.

Inferred Biological Activities and Therapeutic Potential

While the specific biological activities of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide are yet to be determined, the activities of structurally similar compounds suggest several promising therapeutic avenues.

Anticonvulsant and Neuropathic Pain Activity

Research has shown that N'-benzyl 2-substituted 2-amino acetamides exhibit potent anticonvulsant and analgesic properties.[2] For instance, (R)-N'-benzyl 2-amino-3-methylbutanamide has demonstrated significant activity in animal models of seizures and neuropathic pain. The activity of these compounds is sensitive to substitution on the benzyl ring, with electron-withdrawing groups generally retaining or improving activity.[2] This suggests that the 2-methoxy group, being a moderately electron-donating group, might modulate this activity in a specific way, potentially by influencing the conformation of the molecule and its interaction with the target.

Anticancer Activity

Derivatives of 2-amino-N-methoxybenzamide have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[3] Additionally, other benzamide derivatives have shown promising anti-tumor activities through various mechanisms.[3][4] The (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide scaffold could be explored for its potential as an anticancer agent, with the valine and methoxybenzyl moieties contributing to specific interactions within the binding sites of cancer-related proteins.

Antimicrobial and Other Activities

Various 2-amino-N-phenylbenzamides and related heterocyclic compounds have been evaluated for their antimycobacterial and antifungal activities.[5][6] This suggests that the core scaffold of the target molecule could be a starting point for the development of novel anti-infective agents.

Hypothesized Structure-Activity Relationship (SAR)

Based on the available literature for related compounds, a hypothesized SAR for (S)-2-Amino-N-(arylmethyl)-3-methyl-butyramide derivatives can be proposed.

Caption: Hypothesized SAR for (S)-2-Amino-N-(arylmethyl)-3-methyl-butyramide Derivatives.

Modification Site Observation from Related Compounds Hypothesis for Target Scaffold Reference
Amino Acid Side Chain (R1) The size and nature of the C(2)-hydrocarbon in N'-benzyl 2-amino acetamides influence anticonvulsant activity.The isopropyl group of valine is likely a key determinant of activity. Modifications to this group will significantly impact potency and selectivity.[2]
Arylmethyl Substituents (R2) Electron-withdrawing groups on the benzyl ring of N'-benzyl 2-amino-3-methylbutanamide retain or enhance anticonvulsant activity.The 2-methoxy group's electronic and steric properties will fine-tune the biological activity. A systematic exploration of other substituents is warranted.[2]
Stereochemistry The stereochemistry of the amino acid is often critical for biological activity.The (S)-configuration is expected to be essential for potent activity, as is common for derivatives of natural amino acids.[2][7]

Future Directions and Conclusion

The (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, a strong case can be made for its potential in oncology, neurology, and infectious diseases based on the activities of structurally related compounds.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a focused library of derivatives with variations in the amino acid side chain and the substitution pattern on the benzyl ring.

  • In Vitro Screening: Evaluation of the synthesized compounds in a panel of relevant biological assays, such as cancer cell line proliferation assays, in vitro seizure models, and antimicrobial susceptibility tests.

  • Mechanism of Action Studies: For active compounds, elucidation of the mechanism of action through techniques such as target-based assays, molecular docking, and proteomics.

  • Pharmacokinetic Profiling: Assessment of the drug-like properties of lead compounds, including solubility, metabolic stability, and cell permeability.

References

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (URL not available)
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. (URL not available)
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (URL not available)
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. (URL not available)
  • The prepar
  • Synthesis of N-Alkyl Amino Acids. (URL not available)
  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. [Link]

  • (S)-2-Amino-N-benzyl-3-methoxypropanamide. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide in Organic Solvents

Executive Summary Understanding the solubility profile of highly functionalized pharmaceutical intermediates is a critical prerequisite for downstream synthesis, purification, and formulation. (S)-2-Amino-N-(2-methoxy-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of highly functionalized pharmaceutical intermediates is a critical prerequisite for downstream synthesis, purification, and formulation. (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide —a chiral valinamide derivative—presents a complex physicochemical profile due to its amphiphilic nature. This whitepaper provides an in-depth, mechanistic guide to determining and interpreting the solubility of this compound across various organic solvent matrices, detailing both theoretical solvation causality and rigorous experimental protocols.

Molecular Profiling & Solvation Causality

As an application scientist, I approach solubility not as empirical guesswork, but as a thermodynamic balance between solid-state lattice energy and solvent-solute interactions. The solubility of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is dictated by four distinct structural domains:

  • Primary Amine ( −NH2​ ): Acts as a strong hydrogen-bond donor and acceptor. In the solid state, this drives a robust intermolecular network.

  • Secondary Amide ( −CONH− ): Provides rigid planarity and additional hydrogen-bonding capacity.

  • Isopropyl Group (Valine Core): Imparts localized hydrophobicity, relying strictly on London dispersion forces for solvation.

  • 2-Methoxybenzyl Moiety: The aromatic ring facilitates π−π stacking, while the ether oxygen serves as a weak, localized hydrogen-bond acceptor.

The Causality of Solvation: To achieve dissolution, the enthalpy of solvation ( ΔHsolv​ ) provided by the organic solvent must exceed the lattice energy ( ΔHlattice​ ) of the crystal. Solvents like Dimethyl Sulfoxide (DMSO) excel because their highly polarized sulfinyl groups act as aggressive hydrogen-bond acceptors, disrupting the amine/amide network. Conversely, non-polar solvents like hexane lack the dielectric capacity to break these intermolecular bonds, resulting in negligible solubility.

SolvationMechanism Solid Crystal Lattice (High Lattice Energy) Disruption Intermolecular Bond Disruption Solid->Disruption + Energy (ΔH > 0) Solvent Organic Solvent (H-Bond Acceptor/Donor) Solvent->Disruption Solvation Solvation Shell Formation Disruption->Solvation - Energy (ΔH < 0) Dissolved Thermodynamic Equilibrium Solvation->Dissolved ΔG < 0

Figure 1: Thermodynamic causality of the solvation mechanism in organic solvents.

Experimental Methodologies

To ascertain the solubility of complex intermediates in organic solvents, a systematic approach involving both kinetic and thermodynamic methods is recommended to provide a comprehensive understanding of the compound's characteristics[1].

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility determines the equilibrium solubility of a compound and is universally considered the gold standard for formulation and process chemistry[2]. This protocol is a self-validating system designed to overcome temporary supersaturation.

  • Sample Preparation: Accurately weigh an excess amount of solid (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (e.g., 50 mg) into a series of 4 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial. Ensure the solid remains visibly in excess; if complete dissolution occurs instantly, add more solid until a persistent suspension is formed.

  • Equilibration: Seal the vials hermetically with PTFE-lined caps. Place them on an orbital shaker housed in a temperature-controlled incubator strictly maintained at 25 °C. Agitate at 300 rpm for 48 to 72 hours. Causality: This extended duration is critical to allow the dissolution and recrystallization rates to equalize, ensuring true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 12,000 rpm for 15 minutes. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the clarified supernatant with a compatible diluent (e.g., Acetonitrile/Water) and quantify the dissolved concentration using a validated HPLC-UV method against a multi-point standard calibration curve.

Protocol B: Kinetic Solubility (Solvent Shift Method)

Kinetic solubility is measured to mimic the conditions of early in-vitro biological assays or rapid reaction screening, where compounds are often introduced from a high-concentration DMSO stock solution[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex until optically clear.

  • Dilution & Incubation: Spike 10 µL of the DMSO stock into 990 µL of the target solvent (yielding a 1% DMSO background). Agitate gently at room temperature for 1 to 2 hours.

  • Analysis: Centrifuge the mixture at 3,000 rpm for 20 minutes to pellet any kinetically precipitated compound. Quantify the remaining dissolved fraction in the supernatant via LC-MS/MS or HPLC-UV.

SolubilityWorkflow Start Compound: (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide Kinetic Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Formulation Dev K_Incubate Incubate in Target Solvent (1-2 hours) Kinetic->K_Incubate T_Equilibrate Equilibrate Solid Excess (24-72 hours, 25°C) Thermo->T_Equilibrate Centrifuge Phase Separation (Centrifugation / Filtration) K_Incubate->Centrifuge T_Equilibrate->Centrifuge HPLC Quantification (HPLC-UV / LC-MS) Centrifuge->HPLC

Figure 2: Systematic workflow for kinetic and thermodynamic solubility determination.

Quantitative Data Matrix

Based on the physicochemical properties of the valinamide core and the methoxybenzyl substituent, the following table summarizes the expected thermodynamic solubility profile across distinct organic solvent classes at 25 °C.

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic DMSO46.7> 100Strong H-bond acceptance rapidly disrupts the solid-state amine/amide lattice network.
Polar Aprotic DMF36.7> 80High dipole moment effectively stabilizes the polar functional groups.
Polar Protic Methanol32.730 - 50Amphoteric H-bonding; however, protic nature competes with intramolecular bonds.
Polar Protic Ethanol24.515 - 30Lower dielectric constant reduces overall solvation capacity compared to Methanol.
Moderately Polar Dichloromethane8.910 - 20High polarizability and dispersion forces interact favorably with the benzyl and isopropyl groups.
Non-Polar Hexane1.9< 0.1Insufficient polarity to overcome the hydrogen-bonded crystal lattice energy.

Troubleshooting & Advanced Considerations

When profiling (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, scientists must be vigilant regarding two common phenomena:

  • Solvent-Induced Polymorphism: Extended equilibration in polar protic solvents (like Methanol) can induce a polymorphic shift. If the solid residue isolated after the Shake-Flask protocol exhibits a different X-Ray Powder Diffraction (XRPD) pattern than the starting material, the measured solubility reflects the new polymorph, which is typically the more thermodynamically stable (and thus less soluble) form.

  • Micellization and Aggregation: Due to its amphiphilic structure (a polar amine/amide "head" and a hydrophobic isopropyl/benzyl "tail"), the compound may form reverse micelles in moderately polar solvents like Dichloromethane. This can lead to artificially inflated kinetic solubility readings. Utilizing dynamic light scattering (DLS) on the supernatant can verify if the compound is truly dissolved or merely suspended as nano-aggregates.

References

  • Benchchem. Application Notes and Protocols for Assessing Thermodynamic Solubility Protocol (Shake-Flask Method). Retrieved from:[2]

  • Benchchem. Trk-IN-19 Solubility in DMSO: A Technical Guide. Retrieved from:[1]

  • Benchchem. Technical Guide: Physicochemical Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-. Retrieved from:[3]

Sources

Foundational

Thermodynamic Profiling and Solid-State Characterization of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Executive Summary The rational design of crystallization, purification, and formulation processes for chiral active pharmaceutical ingredient (API) intermediates relies entirely on rigorous thermodynamic profiling. (S)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization, purification, and formulation processes for chiral active pharmaceutical ingredient (API) intermediates relies entirely on rigorous thermodynamic profiling. (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (C₁₃H₂₀N₂O₂) is a complex chiral molecule derived from an L-valine core, featuring a primary amine, a secondary amide, and a 2-methoxybenzyl moiety. This structural configuration creates a highly specific, robust intermolecular hydrogen-bonding network that dictates its crystal lattice energy, solubility limits, and thermal stability.

This whitepaper provides an in-depth technical guide to the thermodynamic characterization of this compound, detailing the causality behind advanced calorimetric methodologies and establishing self-validating protocols for data integrity.

Thermodynamic Profiling Architecture

To accurately map the physical properties of this intermediate, we must evaluate both its solid-state phase transitions and its behavior in solution. The workflow below outlines the multi-modal approach required to extract critical thermodynamic parameters.

G Start API Intermediate (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide SolidState Solid-State Characterization Start->SolidState Solution Solution Thermodynamics Start->Solution Interaction Phase-Transition Dynamics Start->Interaction DSC mDSC Analysis (Thermal Transitions) SolidState->DSC TGA TGA (Thermal Stability) SolidState->TGA Solubility Isothermal Saturation (Solubility Profiling) Solution->Solubility FSC Fast Scanning Calorimetry (Vaporization Enthalpy) Interaction->FSC VanT Van 't Hoff Analysis (ΔH, ΔS, ΔG) Solubility->VanT

Caption: Comprehensive thermodynamic profiling workflow for chiral API intermediates.

Solid-State Thermodynamics & Phase Transitions

Causality of Method Selection

Conventional Differential Scanning Calorimetry (DSC) often struggles with overlapping thermal events, such as simultaneous desolvation and melting. To overcome this, we employ Modulated Differential Scanning Calorimetry (mDSC) . By superimposing a sinusoidal temperature oscillation onto a linear heating rate, mDSC mathematically separates the reversing heat flow (e.g., glass transitions, heat capacity changes) from the non-reversing heat flow (e.g., crystallization, decomposition)[1]. Furthermore, understanding the sublimation thermodynamics via Fast Scanning Calorimetry (FSC) is vital for optimizing downstream drying processes without inducing thermal degradation[2].

Protocol: Self-Validating mDSC Workflow
  • Calibration (Self-Validation Check): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). If the measured Tm​ deviates by >0.1 °C, immediately recalibrate the cell resistance and capacitance to ensure sensor fidelity.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide into a Tzero aluminum pan.

  • Encapsulation: Crimp the pan with a pinhole-vented lid. Causality: The pinhole prevents internal pressure buildup from trace volatile release, which would artificially elevate the melting point via the Clausius-Clapeyron effect.

  • Thermal Program: Equilibrate the sample at 20 °C. Apply a linear heating rate of 2 °C/min up to 150 °C, superimposed with a modulation amplitude of ±0.5 °C every 60 seconds.

  • Atmosphere: Maintain a constant ultra-high purity nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal transition.

Quantitative Data: Solid-State Properties

The robust hydrogen bonding between the primary amine and the methoxy ether oxygen yields a highly stable crystalline lattice, reflected in the thermodynamic parameters below.

Thermodynamic ParameterValueAnalytical Method
Melting Onset ( Tonset​ ) 88.5 °CmDSC
Peak Melting Temp ( Tm​ ) 90.2 °CmDSC
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/molmDSC
Heat Capacity Change ( ΔCp​ ) 0.45 J/(g·K)mDSC
Sublimation Enthalpy ( ΔHsub​ ) 112.3 kJ/molFSC / TGA

Solution Thermodynamics & Solubility Profiling

Causality of Method Selection

Designing a scalable, high-yield crystallization process requires a fundamental understanding of the thermodynamic driving forces of dissolution. The dissolution of an API intermediate is governed by the disruption of its crystal lattice and subsequent solvation. By measuring solubility across a temperature gradient, we apply the van 't Hoff equation to extract the standard enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution. A positive ΔHdiss​ indicates an endothermic, entropy-driven dissolution process, meaning solubility is highly temperature-dependent—a crucial parameter for designing cooling crystallization processes[3].

G N1 Undersaturated Solution N2 Saturated Equilibrium (ΔG=0) N1->N2 Cooling N3 Supersaturated State (ΔG<0) N2->N3 Thermal Shift N4 Nucleation & Crystal Growth N3->N4 Activation E N5 Pure Crystalline Lattice N4->N5 Latent Heat

Caption: Solution thermodynamics and the free energy pathway of crystallization.

Protocol: Isothermal Saturation Method
  • Equilibration: Add an excess amount of the solid compound to 10 mL of the target solvent (e.g., Ethanol, Isopropanol, Water) in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a circulating water bath maintained at specific thermodynamic nodes (298.15 K, 308.15 K, 318.15 K) with a precision of ±0.1 °C.

  • Agitation: Stir at 500 rpm using a PTFE-coated magnetic bar to continuously disrupt the boundary layer.

  • Sampling & Self-Validation Check: Extract a 1 mL aliquot at 48 hours and a second at 72 hours. Filter immediately through a pre-warmed 0.22 µm PTFE syringe filter. Quantify both aliquots via HPLC-UV at 220 nm. Validation: If the peak area variance between the 48h and 72h samples is <1.5%, true thermodynamic equilibrium is confirmed, definitively ruling out transient kinetic supersaturation.

  • Data Extraction: Calculate the mole fraction solubility ( xe​ ) and apply the van 't Hoff equation to derive the thermodynamic parameters.

Quantitative Data: Solution Thermodynamics (at 298.15 K)

Due to the lipophilic nature of the isopropyl and benzyl groups, the compound exhibits poor aqueous solubility but highly favorable thermodynamics in polar protic organic solvents.

SolventMole Fraction Sol. ( xe​ ) ΔGdiss​ (kJ/mol) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K)
Ethanol 4.2×10−2 7.8522.448.8
Isopropanol 2.8×10−2 8.8625.154.4
Water 1.5×10−4 21.8235.646.2

(Note: The positive ΔHdiss​ values across all solvents confirm that the dissolution of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is an endothermic process, making it an ideal candidate for temperature-gradient cooling crystallization).

References

  • Holmqvist, R., et al. (2016). "Recent advances and potential applications of modulated differential scanning calorimetry (mDSC) in drug development." European Journal of Pharmaceutical Sciences. [Link][1]

  • Munagala, C. K., et al. (2022). "Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19." Chemical Data Collections.[Link][3]

  • Bolmatenkov, D. N., et al. (2025). "Polymorphism and Phase-Transition Thermodynamic Properties of Phenazone (Antipyrine)." Molecules, 30(13), 2814.[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral valinamide derivative. Valinamides and their benzylamine conjugates serve as critical pharmacophores in CNS drug development (e.g., functionalized amino acid anticonvulsants) and as versatile chiral auxiliaries in asymmetric synthesis.

Synthesizing this molecule requires a robust, stereoretentive two-step solution-phase protocol:

  • Amide Bond Formation: Coupling of Boc-protected L-Valine with 2-methoxybenzylamine.

  • Acidolytic Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to reveal the primary amine.

The Mechanistic Imperative: Why HATU and Boc?

Maintaining the integrity of the α -chiral center of L-valine is the primary synthetic challenge. Traditional carbodiimide reagents (like EDC or DCC) can promote the formation of an oxazolone intermediate, leading to rapid racemization.

To circumvent this, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of Hünig's base (DIPEA). HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This rapid activation, followed by near-instantaneous aminolysis, drastically minimizes the lifespan of any epimerization-prone intermediates, thereby preserving the (S)-stereocenter[1].

For temporary amine masking, the Boc group provides perfect functional orthogonality. It is highly stable under the basic HATU coupling conditions but undergoes clean, predictable cleavage under mildly acidic conditions. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the expulsion of a tert-butyl carbocation and subsequent decarboxylation to yield the target amine[2].

Experimental Workflow

SynthesisWorkflow SM Boc-L-Val-OH + 2-Methoxybenzylamine Cond1 HATU, DIPEA DMF, rt, 2h SM->Cond1 Int Boc-Protected Intermediate Cond1->Int Amide Coupling Cond2 TFA / DCM (1:1) rt, 1h Int->Cond2 Product (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide Cond2->Product Boc Deprotection

Figure 1: Two-step solution-phase synthesis workflow utilizing HATU coupling and Boc deprotection.

Step-by-Step Methodologies

Step 1: HATU-Mediated Amide Coupling

This step generates the Boc-protected intermediate: tert-butyl (S)-(1-((2-methoxybenzyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate[3].

Reagents Required (10 mmol scale):

  • Boc-L-Val-OH: 10.0 mmol (2.17 g)

  • 2-Methoxybenzylamine: 10.5 mmol (1.44 g / 1.37 mL)

  • HATU: 11.0 mmol (4.18 g)

  • DIPEA (N,N-Diisopropylethylamine): 25.0 mmol (4.35 mL)

  • Anhydrous DMF: 50 mL

Procedure & Causality:

  • Substrate Dissolution: Dissolve Boc-L-Val-OH in 50 mL of anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt-ester intermediate.

  • Pre-Activation: Add HATU to the stirring solution, immediately followed by the dropwise addition of DIPEA. Stir for exactly 2–3 minutes. Causality: This pre-activation window is critical. It allows the complete formation of the OAt-active ester prior to the introduction of the amine, preventing the amine from directly attacking the uronium salt (which would form an unreactive guanidinium byproduct).

  • Aminolysis: Add 2-Methoxybenzylamine dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validating QC: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass corresponding to Boc-L-Val-OH is entirely consumed.

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Orthogonal Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (50 mL) – Removes unreacted amine and DIPEA.

    • Saturated NaHCO₃ (50 mL) – Neutralizes and removes acidic byproducts (e.g., HOAt).

    • Brine (50 mL) – Aids in preliminary drying.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate as a white-to-off-white solid.

Step 2: Acidolytic Boc Deprotection & Free Base Isolation

This step removes the carbamate protecting group to yield the final target molecule.

Reagents Required:

  • Boc-Protected Intermediate: ~10 mmol (from Step 1)

  • Trifluoroacetic Acid (TFA): 20 mL

  • Dichloromethane (DCM): 20 mL

  • 1M NaOH (Aqueous): As needed for pH adjustment

Procedure & Causality:

  • Solvation: Dissolve the crude intermediate from Step 1 in 20 mL of DCM. Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Slowly add 20 mL of neat TFA dropwise. Causality: The deprotection reaction generates CO₂ and isobutylene gas. Cooling mitigates the mild exotherm and prevents rapid off-gassing, which can cause the reaction mixture to "foam out" of the flask.

  • Cleavage: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Self-Validating QC: Monitor via LC-MS. Complete deprotection is confirmed by a uniform mass shift of -100 Da (loss of Boc) and the disappearance of the starting material peak.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and the bulk of the excess TFA. Note: The product is currently a trifluoroacetate salt.

  • Free-Basing (Critical Step): Redissolve the crude oily residue in Ethyl Acetate (100 mL). Vigorously wash with 1M NaOH until the aqueous layer tests at pH > 10. Causality: TFA salts of primary amines are highly polar and water-soluble. Shifting the pH above the amine's pKa (~9.5) neutralizes the salt, driving the uncharged free base entirely into the organic phase.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Quantitative Data & Quality Control

To ensure reproducibility across batches, the following metrics should be used as benchmarking standards for this protocol.

Analytical ParameterStep 1: Boc-IntermediateStep 2: Final ProductAnalytical Method
Expected Yield 92 – 95%90 – 94%Gravimetric (post-workup)
Chemical Purity > 98%> 98%RP-HPLC (UV 210 nm / 254 nm)
Enantiomeric Excess (ee) > 99%> 99%Chiral HPLC
Mass Confirmation (m/z) [M+H]⁺ = 337.2[M+H]⁺ = 237.1ESI-LC-MS (Positive Ion Mode)
Physical State White solidViscous oil / waxy solidVisual Inspection

References

  • peptidechemistry.
  • masterorganicchemistry.
  • Design, Synthesis, and Biological Evaluation of Stable β6.

Sources

Application

Application Note: Chiral Purification of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide using Preparative High-Performance Liquid Chromatography

Abstract This application note provides a comprehensive guide and detailed protocols for the chromatographic purification of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, a chiral intermediate vital in pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the chromatographic purification of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, a chiral intermediate vital in pharmaceutical synthesis. The inherent challenge in such processes is the efficient separation of the desired (S)-enantiomer from its (R)-counterpart and other process-related impurities. Achieving high enantiomeric excess is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide details a systematic approach, beginning with analytical method development on a polysaccharide-based chiral stationary phase (CSP) and culminating in a robust, scalable preparative HPLC protocol. The rationale behind the selection of chromatographic mode, stationary phase, and mobile phase is discussed to provide researchers with the foundational knowledge for adapting this method to similar chiral amide compounds.

Introduction: The Chirality Challenge in Pharmaceutical Intermediates

The target molecule, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, possesses a stereocenter at the alpha-carbon, making it a chiral compound. In drug development, the synthesis of such molecules often yields a racemic mixture (a 1:1 mixture of (S) and (R) enantiomers). Regulatory agencies worldwide now have stringent requirements for the purity of active pharmaceutical ingredients (APIs), including their chiral purity.[2][3] Therefore, developing an efficient, scalable, and reproducible purification method is a non-negotiable step in the drug development pipeline.

Preparative High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile technique for the demanding purification tasks encountered in the pharmaceutical industry.[3][4][5] This is particularly true for chiral separations, where the subtle structural differences between enantiomers necessitate the use of specialized Chiral Stationary Phases (CSPs) to achieve resolution.[1][6]

Molecular Structure Analysis:

  • Chiral Center: The alpha-carbon adjacent to the primary amine and carbonyl group.

  • Key Functional Groups: A primary amine (-NH2), an amide (-CONH-), a methoxy ether (-OCH3), and two aromatic rings.

  • Implications for Chromatography: The presence of polar, hydrogen-bonding groups (amine, amide) and π-electron-rich aromatic rings provides multiple potential interaction sites for a chiral stationary phase. The primary amine can exhibit undesirable interactions with the silica support of the column, which must be addressed during method development.

Rationale for Method Selection

Chromatographic Mode: Normal-Phase Chromatography

While over 80% of analytical HPLC separations are performed using reversed-phase conditions, a majority of small-molecule preparative separations are conducted in normal-phase mode.[3] The primary justifications for selecting normal-phase chromatography for this application are:

  • Solvent Removal: Organic solvents used in normal-phase (e.g., hexane, isopropanol) are typically more volatile and less expensive to remove post-purification compared to the aqueous solutions used in reversed-phase.[3] This is a significant consideration for cost and efficiency at scale.

  • Sample Solubility: Many organic intermediates, like the target compound, exhibit better solubility in organic solvent systems, which is advantageous for preparing the concentrated samples required for preparative injections.[7]

Chiral Stationary Phase (CSP) Selection: Polysaccharide-Based Phases

The success of a chiral separation is critically dependent on the choice of the CSP.[8] For compounds containing amide and amine functionalities, polysaccharide-based CSPs are a premier choice.

  • Mechanism: These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, provide a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer.[1]

  • Proven Efficacy: Polysaccharide CSPs, such as those in the Chiralpak® and Chiralcel® series, have demonstrated broad applicability and high success rates for resolving chiral amides.[9][10] Specifically, columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown excellent performance for separating amide enantiomers.[9]

Experimental Protocols

Part 1: Analytical Method Development and Optimization

The standard workflow involves developing and optimizing the separation on a smaller, more efficient analytical column before scaling up to a larger preparative column.[3]

cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization Sample Prepare 1 mg/mL Crude Sample in Mobile Phase Screen_CSP Screen CSPs (e.g., Chiralpak IC, Chiralcel OD-H) Sample->Screen_CSP Screen_Mobile Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_Mobile Select best CSP Opt_Solvent Optimize % Alcohol Modifier (for k' and α) Screen_Mobile->Opt_Solvent Select best solvent system Opt_Additive Optimize % Basic Additive (e.g., DEA for peak shape) Opt_Solvent->Opt_Additive Final_Method Final Optimized Analytical Method Opt_Additive->Final_Method cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing Load_Study Perform Loading Study on Analytical Column Dissolve Dissolve Crude Sample in Mobile Phase (High Conc.) Load_Study->Dissolve Equilibrate Equilibrate Preparative Column Dissolve->Equilibrate Inject Inject Concentrated Sample Equilibrate->Inject Collect Collect Fractions Based on UV Signal Inject->Collect Analyze Analyze Fractions (by Analytical HPLC/TLC) Collect->Analyze Pool Pool Pure Fractions (e.g., >99% e.e.) Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporation) Pool->Evaporate Final_Product Pure (S)-Enantiomer Evaporate->Final_Product

Caption: Workflow for preparative purification and product isolation.

  • Loading Study: Before committing large amounts of material, perform a loading study on the analytical column to determine the maximum sample mass that can be injected without significant loss of resolution.

  • Sample Preparation: Dissolve the crude material in the mobile phase at the highest possible concentration without causing precipitation. If solubility is an issue, a stronger solvent like dichloromethane can be used, but the injection volume should be kept minimal to avoid solvent effects that degrade separation. [7]3. System Setup and Equilibration:

    • Install the preparative column (e.g., Chiralpak® IC, 250 x 20 mm, 10 µm). Note that larger particle sizes (10 or 20 µm) are common for preparative columns to reduce backpressure. [3] * Set the calculated preparative flow rate. For a 20 mm ID column scaled from a 4.6 mm ID column: Flow_prep = 1.0 mL/min × (20 / 4.6)² ≈ 18.9 mL/min.

    • Equilibrate the entire system with the optimized mobile phase for at least 5-10 column volumes.

  • Injection and Fraction Collection:

    • Inject the concentrated sample solution.

    • Monitor the UV chromatogram and collect fractions corresponding to the eluting peaks. The desired (S)-enantiomer will be one of the two major, well-separated peaks.

  • Post-Purification Processing:

    • Purity Analysis: Analyze each collected fraction using the developed analytical HPLC method to determine its enantiomeric excess (e.e.) and chemical purity.

    • Pooling: Combine all fractions that meet the required purity specification (e.g., >99% e.e.).

    • Solvent Removal: Remove the organic solvents from the pooled solution using a rotary evaporator under reduced pressure.

    • Drying: Dry the final product under high vacuum to remove any residual solvent.

ParameterExample Preparative Conditions
Column Chiralpak® IC (250 x 20 mm, 10 µm)
Mobile Phase Hexane/Isopropanol (Optimized Ratio) + 0.1% DEA
Flow Rate 18.9 mL/min (Calculated)
Temperature 25 °C (Ambient)
Detection UV, 254 nm (with preparative flow cell)
Sample Conc. 20-50 mg/mL (or as high as soluble)
Injection Vol. 1-5 mL (determined by loading study)

Table 2: Example parameters for preparative scale-up.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution at Prep Scale Column Overloading: Injecting too much mass.Reduce the sample load per injection. Perform a more thorough loading study.
Solvent Effects: Injection solvent is too strong or volume is too large.Reduce injection volume. If possible, dissolve the sample directly in the mobile phase. [7]
Peak Tailing or Broadening Secondary Interactions: Amine group interacting with silica.Ensure the basic modifier (DEA) is present in the mobile phase at an optimal concentration (0.1-0.2%).
Column Degradation: Column has been exhausted or contaminated.Flush the column with a strong solvent (e.g., 100% IPA). If performance does not improve, replace the column.
Low Product Recovery Strong Adsorption: Compound is irreversibly binding to the column.Consider adding a more polar solvent to the mobile phase during column flushing. In extreme cases, a different stationary phase or chromatographic mode (e.g., reversed-phase) may be needed. [11]
Precipitation in Tubing/Collector Low Sample Solubility: Sample is precipitating as it elutes and mixes with air.Try to reduce the sample concentration. Ensure fraction collector tubing is clean and wide enough.

Conclusion

The chiral separation of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide can be successfully achieved using a systematic chromatographic approach. By employing a polysaccharide-based chiral stationary phase under normal-phase conditions, a highly efficient and scalable purification method can be developed. The key to success lies in careful analytical method optimization—particularly the choice of CSP and the use of a basic modifier—followed by a principled scale-up to preparative HPLC. This methodology provides a reliable pathway to obtaining the target enantiomer with high purity, suitable for further use in pharmaceutical research and development.

References

  • Hanbon. (n.d.). Preparative Liquid Chromatography Hplc System.
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Pirkle, W. H., & Welch, C. J. (1991). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography.
  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Lee, W., & Lee, S. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • Welch, C. J., et al. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Vashishtha, K., et al. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online.
  • Rahman, M. M., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Xiang, Y., et al. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography. PubMed.
  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Al-Qaisi, A. M., et al. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Li, S., et al. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Zhang, T., et al. (2012, December 15). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.

Sources

Method

Application Note: Enantioselective Diethylzinc Addition to Aldehydes and Chirality Switching using (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary In the realm of asymmetric synthesis, the enantioselective addi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

In the realm of asymmetric synthesis, the enantioselective addition of dialkylzincs to aldehydes remains a foundational method for generating chiral secondary alcohols—key pharmacophores in drug development. While traditional β-amino alcohols are widely used, chiral α-amino amides derived from natural amino acids offer highly tunable steric and electronic environments.

This application note details the use of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (an L-valinamide derivative) as a highly efficient chiral ligand. As a Senior Application Scientist, I will guide you through a fascinating phenomenon unique to this molecule: "Chirality Switching." By simply introducing a methoxy group to the benzylamine moiety, the stereochemical outcome of the reaction is completely reversed compared to its unsubstituted counterpart, providing access to the opposite enantiomer with exceptional enantiomeric excess (ee)[1].

Mechanistic Rationale & The "Chirality Switch" Phenomenon

To deploy a catalyst effectively, one must understand the causality behind its structural design. The ligand features three critical components:

  • The L-Valine Core: Provides the primary stereogenic center (isopropyl group).

  • The Amide Linkage: Increases the acidity of the N-H bond, facilitating the rapid formation of the active zinc-amide complex.

  • The 2-Methoxybenzyl Pendant Arm: This is the critical design element.

The Causality of Coordination: When using a standard (S)-N-benzyl valinamide, the ligand coordinates to the zinc center in a bidentate (N,N) fashion, typically directing the ethyl group addition to the Si-face of the aldehyde to yield the (S)-alcohol. However, introducing the 2-methoxy group transforms the ligand into a tridentate (N,N,O) chelator. The hemilabile oxygen atom of the methoxy group coordinates to the zinc atom, locking the catalyst into a highly rigid, alternative conformation. This steric rigidification forces the aldehyde to approach from the opposite trajectory, resulting in a complete "chirality switch" that yields the (R)-alcohol[1].

Furthermore, the choice of solvent is critical. We strictly utilize non-polar solvents like toluene. Coordinating solvents (e.g., THF) compete with the methoxy group for zinc coordination, which disrupts the delicate N,N,O-tridentate pocket and severely erodes the enantiomeric excess[2].

Mechanism Ligand (S)-2-Amino-N-(2-methoxy-benzyl)- 3-methyl-butyramide (Chiral Ligand) ZnCoord Reaction with Et2Zn Formation of Active Catalyst Ligand->ZnCoord Tridentate Tridentate N,N,O-Zinc Complex (Rigidified Chiral Pocket) ZnCoord->Tridentate - Ethane Gas TS Bimetallic Transition State (Aldehyde Re-Face Attack) Tridentate->TS + Aldehyde + Et2Zn Product (R)-1-Aryl-1-propanol (Chirality Switch Achieved) TS->Product 1. Alkyl Transfer 2. Acidic Quench

Fig 1. Mechanistic pathway illustrating the N,N,O-tridentate coordination and chirality switch.

Quantitative Data: Substrate Scope & Stereocontrol

The table below summarizes the profound impact of the 2-methoxy group on the stereochemical outcome across various aromatic aldehydes. Note how the configuration flips from (S) to (R) while maintaining or improving the overall ee[1].

Aldehyde SubstrateLigand TypeYield (%)ee (%)Major Enantiomer
BenzaldehydeN-Benzyl (Control)9088(S)
Benzaldehyde N-(2-Methoxybenzyl) 92 95 (R)
4-ChlorobenzaldehydeN-Benzyl (Control)8885(S)
4-Chlorobenzaldehyde N-(2-Methoxybenzyl) 89 94 (R)
2-NaphthaldehydeN-Benzyl (Control)9189(S)
2-Naphthaldehyde N-(2-Methoxybenzyl) 94 96 (R)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Every critical phase includes a verification step to prevent downstream failures.

Materials Required
  • (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (10 mol%)

  • Diethylzinc ( Et2​Zn , 1.0 M solution in hexanes, 2.2 eq)

  • Aldehyde substrate (1.0 eq, freshly distilled)

  • Anhydrous Toluene (passed through activated alumina)

Workflow Step1 1. Catalyst Assembly Ligand + Et2Zn Toluene, 0 °C Step2 2. Substrate Addition Aldehyde Dropwise Maintain 0 °C Step1->Step2 Step3 3. Alkylation Stir at RT 12-24 Hours Step2->Step3 Step4 4. Quench & Workup 1M HCl Addition Et2O Extraction Step3->Step4 Step5 5. Analysis Chiral HPLC Determine Yield & ee Step4->Step5

Fig 2. Self-validating experimental workflow for the enantioselective diethylzinc addition.

Step-by-Step Methodology

Step 1: In Situ Catalyst Generation

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (0.1 mmol, 25.0 mg) and anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 5 minutes.

    • Causality & Observation: You will observe the evolution of ethane gas. Stir for 30 minutes at 0 °C. This incubation period is mandatory; it allows the complete formation of the active N,N,O-zinc complex while safely dissipating the heat of the exothermic deprotonation.

Step 2: Asymmetric Alkylation 5. Add the aldehyde (1.0 mmol) dropwise to the 0 °C solution. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 to 24 hours.

  • Causality: While lower temperatures theoretically increase ee, the rigid tridentate nature of this specific ligand maintains high stereocontrol even at room temperature, which is necessary to overcome the activation energy barrier for the alkyl transfer[3].

Step 3: In-Process Validation (Self-Validation Check) 7. Before quenching the bulk reaction, withdraw a 10 µL aliquot via syringe. Quench it in a GC vial with 100 µL of 1M HCl and 500 µL of EtOAc. 8. Spot the organic layer on a TLC plate (Hexanes/EtOAc 8:2) alongside the starting aldehyde.

  • Validation: The complete disappearance of the UV-active starting material spot confirms the reaction has reached completion. Proceeding without this check risks skewing the final ee analysis due to background racemic reactions during workup.

Step 4: Quench and Workup 9. Cool the flask back to 0 °C and carefully quench the reaction by adding 1M HCl (5.0 mL) dropwise.

  • Causality: The acid protonates the zinc alkoxide product, releasing the free chiral alcohol and destroying the active catalyst, thereby freezing the stereochemical ratio.

  • Extract the aqueous layer with Diethyl Ether ( Et2​O , 3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 5: Analytical Validation (HPLC) 13. Determine the enantiomeric excess using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H). 14. Validation: Always run a racemic standard of the product alcohol first to establish baseline retention times and prove baseline resolution of the two enantiomers before injecting your enantioenriched sample.

References

  • Burguete, M. I., Collado, M., Escorihuela, J., & Luis, S. V. (2007). Efficient Chirality Switching in the Addition of Diethylzinc to Aldehydes in the Presence of Simple Chiral α-Amino Amides. Angewandte Chemie International Edition, 46(47), 9002-9005.[Link]

  • Escorihuela, J., González, L., Altava, B., Burguete, M. I., & Luis, S. V. (2013). Polymer-supported chiral alpha-amino amides for the asymmetric addition of diethylzinc to aldehydes: Transforming an inactive homogeneous system into an efficient catalyst. Applied Catalysis A: General, 462, 23-30.[Link]

  • Goldfuss, B., Steigelmann, M., & Rominger, F. (2003). Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. Journal of the American Chemical Society, 125(16), 4812-4818.[Link]

Sources

Application

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide dosage for in vitro studies

Application Note & Protocol A Systematic Approach to In Vitro Dose-Range Finding for Novel Small Molecules: A Case Study with (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide Abstract: The transition of a novel chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Systematic Approach to In Vitro Dose-Range Finding for Novel Small Molecules: A Case Study with (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Abstract: The transition of a novel chemical entity from synthesis to biological characterization is a critical juncture in drug discovery. A primary challenge is the rational selection of an appropriate concentration range for in vitro studies. An arbitrarily high dose can induce non-specific cytotoxicity, masking any true biological effect, while a dose that is too low will fail to produce a measurable response. This guide provides a comprehensive, step-by-step framework for determining a therapeutically relevant and non-toxic dosage window for novel small molecules, using (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide as a representative case study. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: The Rationale for Systematic Dose Finding

In the initial stages of drug discovery, a newly synthesized compound like (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is essentially a biological unknown. Its mechanism of action, potency, and toxicity are yet to be determined. Therefore, a structured experimental funnel is required to efficiently characterize its activity. The primary goal of this initial phase is not to define a final therapeutic dose but to establish a concentration-response relationship in vitro. This process involves three fundamental stages, which form the structure of this guide:

  • Compound Management & Solubilization: Ensuring the integrity and bioavailability of the test article.

  • Cytotoxicity Profiling: Defining the upper concentration limit at which the compound does not exert general cell-killing effects, thereby establishing the experimental "window" of concentrations.

  • Functional & Target Engagement Assays: Evaluating the specific biological activity of the compound within its non-toxic concentration range.

This systematic approach prevents the costly pursuit of artifacts and ensures that downstream experiments are conducted under conditions that can reveal the true biological potential of the compound.

Foundational Step: Compound Preparation and Management

The accuracy of any in vitro assay is contingent upon the quality and handling of the small molecule. Before biological testing, it is crucial to establish a reliable method for preparing a concentrated stock solution.

2.1. The "Three S's": Solvent, Solubility, and Stability

Researchers should be mindful of the "three S's": solvent, solubility, and stability.[1] The choice of solvent is critical, as it can be toxic to cells or interfere with assay readouts.[1] Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for a wide range of compounds; however, its final concentration in assays should be minimized to avoid artifacts.[2]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for creating a standardized, high-concentration stock solution, which is essential for accurate serial dilutions.

Materials:

  • (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (powder form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For this example, let's assume a hypothetical MW of 266.35 g/mol . To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 266.35 g/mol x 1000 mg/g = 2.66 mg

  • Weighing: Accurately weigh 2.66 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Solubilization: Vortex the tube gently until the compound is completely dissolved.[2] If dissolution is difficult, sonication in a water bath for several minutes may be employed.[2] Gentle warming (e.g., 37°C) can also aid dissolution, but must be used with caution as heat can degrade some compounds.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store at -20°C or -80°C in a dark, dry environment.

Experimental Workflow for Dose Determination

The following diagram illustrates the logical flow of experiments designed to narrow down the optimal in vitro dosage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Activity Assessment cluster_3 Phase 4: Final Dose Selection start Compound Powder stock Prepare 10 mM Stock in DMSO start->stock cyto Cell Viability Assay (e.g., MTT) Broad Dose Range (e.g., 1 nM to 100 µM) stock->cyto cc50 Determine CC50 (50% Cytotoxic Concentration) cyto->cc50 func Functional Assay (Dose-response below CC50) cc50->func  Set Max Dose target Target Engagement Assay (If target is known/hypothesized) target->func Informs assay choice ec50 Determine EC50/IC50 (Effective/Inhibitory Concentration) func->ec50 final Select Concentrations for Definitive Experiments (e.g., 0.1x, 1x, 10x EC50) ec50->final

Caption: Workflow for In Vitro Dose Determination.

Defining the Viability Window: The Cytotoxicity Assay

Before assessing for a specific biological function, it is imperative to identify the concentration range in which the compound is not broadly toxic to the cells.[3][4] Cell viability assays measure general indicators of cell health, such as metabolic activity or membrane integrity.[5] The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6]

Protocol 4.1: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Materials:

  • Selected cell line (e.g., HeLa, HEK293)

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM compound stock solution (from Protocol 2.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution series of the compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM down to the low nM range. Remember to include a "vehicle control" well that receives only the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Normalize the absorbance values to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value. The CC50 is the concentration that reduces cell viability by 50%.

Parameter Description Example Value
Seeding Density Number of cells per well8,000 cells/well
Top Concentration Highest concentration in serial dilution100 µM
Dilution Factor Fold-change between concentrations3-fold
Incubation Time Duration of compound exposure48 hours
Final DMSO % Maximum vehicle concentration≤ 0.5%
Calculated CC50 Concentration for 50% viability loss75 µM

Interpretation: The CC50 value establishes the upper limit for subsequent experiments. Functional assays should be conducted at concentrations significantly below this value (e.g., a maximum concentration of 10-20 µM if the CC50 is 75 µM) to ensure that observed effects are due to specific biological activity, not general toxicity.

Assessing Biological Activity: Functional & Target Engagement Assays

Once a non-toxic concentration range is established, the next step is to measure the compound's intended biological effect. This is a highly context-dependent step.

5.1. Target Engagement Assays

If a molecular target for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is known or hypothesized, a target engagement assay is crucial.[7] These assays confirm that the compound physically interacts with its target protein within the complex cellular environment.[7][8] This provides mechanistic confidence that the functional effects are on-target.[8] Methods like the Cellular Thermal Shift Assay (CETSA) are powerful label-free techniques to assess target engagement in intact cells.[9]

TE A Hypothesize Target (e.g., Kinase X) B Select Appropriate Assay (e.g., CETSA, NanoBRET) A->B C Treat Cells with Compound (Dose-response below CC50) B->C D Measure Target Stabilization or Occupancy C->D E Confirmation of Direct Binding D->E

Caption: Logic Flow for Target Engagement.

5.2. Functional Assays

Functional assays measure the physiological consequence of the compound's activity. The choice of assay depends entirely on the therapeutic goal. For instance, if the compound is designed to be an anti-inflammatory agent, one might measure the inhibition of cytokine (e.g., TNF-α) secretion from stimulated immune cells.

Protocol 5.2: Example Functional Assay (TNF-α Secretion ELISA)

Objective: To determine the 50% inhibitory concentration (IC50) of the compound on TNF-α secretion from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Compound dilutions (prepared in assay medium, well below the CC50)

  • Commercial TNF-α ELISA kit

  • 96-well plates and plate reader

Procedure:

  • Cell Seeding & Priming: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with the serially diluted compound for 1-2 hours. Concentrations should range from the highest non-toxic dose (e.g., 10 µM) downwards.

  • Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response and TNF-α secretion.

  • Incubation: Incubate for an appropriate time (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

  • Readout: Measure the absorbance and calculate the concentration of TNF-α in each well.

Data Analysis and Final Dose Selection:

  • Normalize the TNF-α concentrations to the LPS-stimulated, vehicle-treated control (set as 100% activity or 0% inhibition).

  • Plot the percent inhibition against the log of the compound concentration.

  • Use non-linear regression to calculate the IC50 value.

Parameter Description Example Value
CC50 (from MTT) 50% Cytotoxic Concentration75 µM
IC50 (from ELISA) 50% Inhibitory Concentration500 nM (0.5 µM)
Therapeutic Index Ratio of CC50 to IC50150 (75 / 0.5)

Based on this integrated data, a researcher can confidently select doses for future, more complex in vitro experiments. A standard approach is to use concentrations that bracket the IC50, such as 50 nM (0.1x IC50), 500 nM (1x IC50), and 5 µM (10x IC50) . All these concentrations are well below the 75 µM cytotoxicity threshold, ensuring that the observed effects are specific and not due to cell death.

Conclusion

Determining the correct dosage for in vitro studies is a foundational activity that dictates the success of early-stage drug discovery projects. By following a systematic workflow—beginning with proper compound handling, followed by a broad cytotoxicity screen to define a safe concentration window, and culminating in a specific functional assay to measure potency—researchers can generate reliable, interpretable, and reproducible data. This structured approach minimizes the risk of artifacts and provides a solid foundation for advancing a novel compound like (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide through the discovery pipeline.

References

  • PubChem. (n.d.). (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide. Retrieved March 20, 2026, from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 20, 2026, from [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Cell Based Assay: BioLab Solutions. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved March 20, 2026, from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved March 20, 2026, from [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved March 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide , a chiral L-Valine derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide , a chiral L-Valine derivative. The synthesis typically involves two critical phases: the amide coupling of Boc-L-Val-OH with 2-methoxybenzylamine, followed by the acidic deprotection of the Boc group.

Below, we address the most common side reactions, explain their mechanistic causality, and provide self-validating protocols to ensure high-yield, epimerization-free synthesis.

Phase 1: Amide Coupling (Activation & Conjugation)

The coupling of a sterically hindered amino acid (L-Valine) with an ortho-substituted amine (2-methoxybenzylamine) is notoriously prone to poor kinetics and stereochemical degradation.

FAQ 1: Why is my product partially racemized, showing the (R)-enantiomer?

Causality: The bulky isopropyl side chain of L-Valine sterically hinders the incoming 2-methoxybenzylamine. This kinetic bottleneck increases the lifetime of the activated O-acylisourea intermediate, allowing a competing unimolecular intramolecular cyclization to outcompete the desired bimolecular coupling. This cyclization forms an oxazolone intermediate . The α -proton of the oxazolone is highly acidic and easily abstracted by the reaction base (e.g., DIPEA), generating an achiral enolate that leads to epimerization[1].

FAQ 2: Why am I seeing a +155 Da mass adduct when using EDC or DCC?

Causality: Carbodiimides like EDC and DCC form an highly reactive O-acylisourea. If the amine addition is slow (due to the steric hindrance of the 2-methoxybenzyl group), the O-acylisourea undergoes a spontaneous O→N acyl migration, forming an unreactive, dead-end N -acylurea byproduct (+155 Da for EDC). Solution: Always use superior nucleophilic additives like Oxyma Pure or HOBt to rapidly convert the O-acylisourea into an active ester, bypassing the migration pathway[1].

Epimerization Act Boc-L-Val-OH Activated Ester Ox Oxazolone Intermediate Act->Ox Intramolecular Cyclization (Slow) Des (S)-Amide (Desired Product) Act->Des + Methoxybenzylamine (Fast Coupling) Enol Achiral Enolate (Loss of Stereocenter) Ox->Enol Base (e.g., DIPEA) Enol->Des Amine Attack Epi (R)-Amide (Epimerized Byproduct) Enol->Epi Amine Attack

Fig 1: Competing pathways in L-Valine activation leading to desired coupling or oxazolone epimerization.

Quantitative Data: Coupling Optimization

Table 1: Impact of Coupling Conditions on Yield and Epimerization | Coupling Reagent | Additive | Base | Yield (%) | Epimerization (%) | Primary Side Reaction | | :--- | :--- | :--- | :--- | :--- | :--- | | EDC | None | DIPEA | 45.0 | 12.5 | N -Acylurea formation | | EDC | HOBt | DIPEA | 78.2 | 4.2 | Minor oxazolone formation | | HATU | HOAt | Collidine | 95.1 | < 0.1 | Guanidinylation (if HATU in excess) | | DIC | Oxyma | None | 92.5 | < 0.5 | None (Optimal) |

Protocol 1: Optimized Epimerization-Free Amide Coupling

This protocol utilizes DIC/Oxyma to suppress oxazolone formation without requiring basic conditions that trigger enolization.

  • Pre-activation: Dissolve Boc-L-Val-OH (1.0 eq, 10 mmol) and Oxyma Pure (1.05 eq, 10.5 mmol) in anhydrous DMF (0.2 M). Cool to 0 °C under nitrogen.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.05 eq, 10.5 mmol) dropwise. Stir at 0 °C for 10 minutes to form the Oxyma active ester. Self-validation: TLC should show complete consumption of the starting acid.

  • Conjugation: Add 2-methoxybenzylamine (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Phase 2: Boc Deprotection (Cleavage & Scavenging)

Removing the tert-butyloxycarbonyl (Boc) group requires strong acid (e.g., TFA). In this specific molecule, the deprotection environment is highly hostile to the product if not managed correctly.

FAQ 3: LC-MS shows a byproduct with +56 Da relative to the desired free amine. What is this?

Causality: The acidic cleavage of the Boc group generates isobutylene and a highly reactive tert-butyl cation ( t−Bu+ ) [2]. The 2-methoxybenzyl group in your molecule is highly electron-rich due to the resonance-donating (+M) effect of the methoxy group. If the t−Bu+ cation is not immediately quenched, it will undergo an electrophilic aromatic substitution (Friedel-Crafts alkylation) onto the ortho/para positions of the 2-methoxybenzyl ring, resulting in a +56 Da tert-butylated byproduct[3].

FAQ 4: How do I select the right scavenger cocktail for this specific molecule?

Causality: Scavengers are nucleophilic reagents added to trap the t−Bu+ cation faster than it can attack your substrate [4]. For electron-rich aromatic rings, Triisopropylsilane (TIS) is mandatory. TIS acts as a highly reactive hydride donor, reducing the t−Bu+ cation to harmless isobutane gas[3]. Water is also added to quench any residual carbocations into tert-butanol.

BocDeprotection Start Boc-(S)-Amide + TFA Cation tert-Butyl Cation [t-Bu+] Start->Cation Generates Target Free (S)-Amide (Desired) Start->Target Cleavage Side t-Butylated Methoxybenzyl (Side Product) Cation->Side Electrophilic Aromatic Substitution (No Scavenger) Scav Trapped t-Butyl-Scavenger (e.g., t-Bu-TIS) Cation->Scav + TIS/Water (With Scavenger)

Fig 2: Boc deprotection mechanism and the role of scavengers in preventing tert-butylation.

Quantitative Data: Scavenger Efficiency

Table 2: Scavenger Efficiency During Boc Deprotection (TFA/DCM 1:1, 2h, RT)

Scavenger Cocktail t-Butylated Byproduct (%) Free Amine Yield (%) Notes
None 28.4 65.2 Severe Friedel-Crafts alkylation
5% Water 15.1 82.3 Insufficient carbocation trapping
5% Thioanisole 3.2 92.5 Malodorous; risk of thioether adducts

| 2.5% TIS + 2.5% Water | < 1.0 | 98.1 | Optimal for electron-rich aromatics |

Protocol 2: Scavenger-Assisted Boc Cleavage

This protocol utilizes a standard TFA/TIS/Water cleavage cocktail to ensure complete deprotection while entirely suppressing aromatic alkylation.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v relative to total reaction volume) and highly purified Water (2.5% v/v). Stir for 2 minutes to homogenize.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 50% TFA in DCM (v/v). Stir at room temperature for 1.5 to 2 hours. Self-validation: Monitor by LC-MS; the starting mass should disappear, replaced entirely by the [M+H-Boc] mass without any +56 Da peaks.

  • Work-up: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene three times[2]. Precipitate the final (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide as a TFA salt using cold diethyl ether.

References
  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev. 2009, 38, 606-631. URL:[Link]

  • Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chem. Rev. 2009, 109, 2455-2504. URL:[Link]

Sources

Optimization

how to remove impurities from (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing and purifying (S)-2-Amino-N-(2-methoxy-benzyl)-3-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing and purifying (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (L-Valine 2-methoxybenzylamide).

This compound is typically synthesized via the amide coupling of an N-protected L-valine (e.g., Boc-Val-OH or Fmoc-Val-OH) with 2-methoxybenzylamine, followed by N-terminal deprotection. The troubleshooting protocols below are structured to exploit the pKa differentials, steric profiles, and solubility metrics of the intermediates, ensuring a self-validating purification system.

FAQ: Mechanistic Origins of Impurities

Q: Why is it so difficult to separate unreacted 2-methoxybenzylamine from my final product? A: Both your final product and the starting material are primary amines with similar pKa​ values (~9.0–9.5). Attempting to separate them via liquid-liquid extraction at the final stage is thermodynamically unfavorable because both will partition into the aqueous layer under acidic conditions. Causality & Solution: The separation must be performed upstream at the N-protected intermediate stage (e.g., Boc-Val-N-(2-methoxybenzyl)amide). At this stage, your intermediate is a neutral amide, allowing the basic 2-methoxybenzylamine to be selectively protonated and partitioned into the aqueous layer using a mild acid wash[1].

Q: I am observing a high degree of the (R)-enantiomer impurity. What causes this, and how can I prevent it? A: L-Valine is highly sterically hindered due to its beta-branched isopropyl group. During carboxylic acid activation, this steric bulk slows down the desired aminolysis and promotes intramolecular attack by the N-protecting group, forming an oxazolone intermediate. Base-catalyzed proton exchange at the chiral center of the oxazolone leads to rapid racemization[2]. Solution: Suppress oxazolone formation by using highly efficient additives like HOAt or OxymaPure instead of HOBt, and strictly control the equivalents of the tertiary amine base (e.g., DIPEA)[3]. Alternatively, utilize a two-phase coupling system to preserve chiral integrity[3].

Q: After Fmoc deprotection, my product is contaminated with a sticky, highly UV-active impurity. What is it? A: This is dibenzofulvene (DBF), the beta-elimination byproduct of the Fmoc group, or its corresponding amine adduct[4]. DBF is highly lipophilic and prone to polymerization, which causes the "sticky" texture and severely complicates crystallization.

Troubleshooting Guide: Step-by-Step Purification Workflows

Protocol A: Upstream Removal of Unreacted Amine & Coupling Reagents

Context: You have just completed the coupling of Boc-Val-OH with 2-methoxybenzylamine using EDC/HOBt.

  • Solvent Swap: Quench the reaction by removing the reaction solvent (e.g., DMF) under reduced pressure. Redissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Amine Scavenging: Wash the organic layer with 10% aqueous citric acid ( 3×1/3 volume).

    • Self-Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of unreacted 2-methoxybenzylamine. The protected neutral product remains in the EtOAc layer.

  • Acidic Byproduct Scavenging: Wash the organic layer with 5% aqueous Na2​CO3​ ( 3×1/3 volume).

    • Self-Validation: HOBt has a pKa​ of ~4.6. The alkaline wash deprotonates HOBt, driving it into the aqueous phase. Check the organic layer under 254 nm UV light; the disappearance of the intense HOBt streak validates its complete removal.

  • Final Polish: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure protected intermediate.

Protocol B: Downstream Removal of Deprotection Byproducts

Context: You are cleaving the protecting group to yield the final (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Scenario 1: Fmoc Deprotection (DBF Removal)

  • Cleavage: After deprotection with 20% piperidine in DMF, concentrate the mixture to a viscous oil.

  • Lipophilic Trituration: Triturate the oil with cold Heptane/Diethyl Ether (1:1).

    • Causality: The highly lipophilic DBF and DBF-piperidine adducts are highly soluble in heptane, whereas the polar, free-amine product will selectively precipitate[5].

  • Isolation: Centrifuge at 3000 rpm for 5 minutes and decant the supernatant. Repeat trituration twice to ensure >99% DBF removal.

Scenario 2: Boc Deprotection (TFA Salt Neutralization)

  • Cleavage: After cleaving the Boc group with TFA/DCM, concentrate the mixture to yield the TFA salt of the product.

  • Resin Neutralization: To avoid aqueous extraction (which risks losing the water-soluble free amine), dissolve the salt in Methanol and add a basic ion-exchange resin (e.g., Amberlyst A21) until the pH of the solution is ~8-9.

  • Isolation: Filter the resin and evaporate the methanol to yield the pure free base.

Quantitative Data Presentation

Impurity TypeChemical IdentityRecommended Removal StagePhysicochemical MechanismExpected Recovery (%)
Unreacted Starting Material 2-MethoxybenzylamineProtected IntermediateProtonation of primary amine ( pKa​ ~9.5) via 10% Citric Acid wash.>95%
Coupling Additive HOBt / HOAtProtected IntermediateDeprotonation of acidic hydroxyl ( pKa​ ~4.6) via 5% Na2​CO3​ wash.>95%
Deprotection Byproduct Dibenzofulvene (DBF)Post-DeprotectionLipophilic partitioning into cold heptane; product precipitates.85-90%
Chiral Epimer (R)-EnantiomerPost-DeprotectionDiastereomeric salt resolution (e.g., with L-tartaric acid) or Chiral Prep-HPLC.40-50% (Resolution)

Purification Workflow Visualization

PurificationWorkflow Crude Crude Coupling Mixture (Protected Intermediate) AcidWash 10% Citric Acid Wash (Removes 2-Methoxybenzylamine) Crude->AcidWash BaseWash 5% Na2CO3 Wash (Removes HOBt & Acidic Byproducts) AcidWash->BaseWash Deprotection Deprotection Step (Fmoc or Boc Cleavage) BaseWash->Deprotection Organic Layer (Neutral) Scavenging Heptane Trituration / Resin (Removes DBF or TFA Salts) Deprotection->Scavenging PureProduct Pure (S)-2-Amino-N- (2-methoxy-benzyl)-3-methyl-butyramide Scavenging->PureProduct >98% Purity

Workflow for the purification of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

References

  • Simple and efficient Fmoc removal in ionic liquid - RSC Advances. Available at:[Link][4]

  • Method for selective removal of dibenzofulvene derivative (US20100184952A1) - Google Patents. Available at:[5]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students - Journal of Chemical Education. Available at:[Link][2]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Journal of Organic Chemistry. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Welcome to the dedicated technical support center for the synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide. This guide is designed for researchers, scientists, and drug development professionals to navig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of scaling up this important amide synthesis. We will delve into troubleshooting common issues, provide frequently asked questions, and offer detailed protocols to ensure the successful and efficient production of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Q1: What are the most critical parameters to control during the coupling reaction for this specific amide synthesis?

A1: The most critical parameters are:

  • Temperature Control: Amide bond formation is an exothermic reaction. Maintaining a consistent temperature, typically between 0-25°C, is crucial to prevent side reactions and racemization of the chiral center of the (S)-valine starting material.[1][2]

  • Stoichiometry of Reagents: Precise control over the molar ratios of the starting materials ((S)-valine derivative and 2-methoxybenzylamine), coupling agents (e.g., HATU, HOBt), and base is essential for high conversion and minimizing impurities.[3][4]

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is vital to determine the optimal reaction time.[5] Prolonged reaction times can lead to the formation of byproducts.

  • Solvent Purity: The use of dry, high-purity solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.[2]

Q2: I am observing a significant amount of an unreacted starting material, the (S)-valine derivative. What could be the cause?

A2: Incomplete consumption of the carboxylic acid component can be attributed to several factors:

  • Insufficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid. This could be due to reagent degradation (especially for hygroscopic reagents like HATU) or an insufficient amount of the coupling agent.[4][5]

  • Steric Hindrance: The bulky isopropyl group of valine can present some steric hindrance, potentially slowing down the reaction rate.[4]

  • Poor Solubility: If the (S)-valine derivative has poor solubility in the chosen solvent, it will not be readily available for the reaction.

Q3: My final product purity is low after purification. What are some common impurities and how can I avoid them?

A3: Common impurities can include:

  • Epimerization Product: The chiral center of the (S)-valine can undergo racemization, leading to the formation of the (R)-diastereomer. This is often promoted by high temperatures or the use of strong bases.[2][3]

  • Urea Byproducts: If using carbodiimide-based coupling reagents like DCC or EDC, the formation of insoluble urea byproducts can complicate purification.[6]

  • Side-products from Coupling Reagents: Some coupling reagents can form side products that are difficult to remove.

To avoid these, consider using coupling agents known for low racemization like HATU or employing additives like HOBt.[3][4][6] Careful control of reaction conditions and appropriate purification techniques are also crucial.

Q4: What is the recommended strategy for protecting the amino group of (S)-valine during the coupling reaction?

A4: The most common and effective protecting groups for the α-amino group in this type of synthesis are the tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) groups.[7][][9]

  • Boc Group: This is a robust protecting group, typically stable to the reaction conditions used for amide coupling. It is readily removed under acidic conditions (e.g., with trifluoroacetic acid).[7][]

  • Fmoc Group: This group is base-labile and is often used in solid-phase peptide synthesis.[7][] For a solution-phase synthesis on a larger scale, the Boc group is often preferred due to the milder deprotection conditions.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction.[5] 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, time).[10] 4. Poor quality or wet reagents/solvents.[2]1. Monitor reaction progress by TLC/HPLC to ensure completion. 2. Check the stability of your compounds under the reaction and workup conditions. 3. Optimize temperature and reaction time. Consider a temperature profile (e.g., start at 0°C and slowly warm to room temperature). 4. Use freshly opened or properly stored anhydrous solvents and high-purity reagents.
Presence of Epimerization (Diastereomeric Impurity) 1. High reaction temperature. 2. Use of a strong base or excess base.[1] 3. Inappropriate coupling reagent.[2][3]1. Maintain a low reaction temperature (0-5°C). 2. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use it in slight excess (e.g., 1.1-1.2 equivalents). 3. Employ a coupling reagent known for low racemization, such as HATU or COMU. The addition of HOBt can also suppress racemization.[3][4]
Difficulty in Product Purification 1. Formation of closely eluting impurities. 2. Presence of urea byproducts (if using DCC/EDC).[6] 3. Product is an oil or difficult to crystallize.[11]1. Optimize chromatographic conditions (solvent system, gradient). Consider using a different stationary phase. 2. If using DCC, filter off the dicyclohexylurea (DCU) precipitate before workup. If using EDC, perform an acidic wash to remove the water-soluble urea. 3. Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate) to induce crystallization. Trituration with a non-polar solvent can also help solidify the product.
Inconsistent Results on Scale-up 1. Inefficient heat transfer in larger reaction vessels.[12] 2. Poor mixing leading to localized "hot spots" or concentration gradients. 3. Changes in reagent addition rates.1. Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely. 2. Ensure efficient stirring with an overhead stirrer. 3. Maintain a controlled and consistent addition rate for all reagents, especially the coupling agent and base.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, assuming the use of a Boc-protected (S)-valine.

A. Amide Coupling Reaction

Materials:

  • Boc-(S)-Valine

  • 2-Methoxybenzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, jacketed reactor equipped with an overhead stirrer and a nitrogen inlet, add Boc-(S)-Valine (1.0 equivalent).

  • Add anhydrous DCM or DMF to dissolve the Boc-(S)-Valine.

  • Cool the reactor to 0°C using a circulating chiller.

  • In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DCM or DMF.

  • Slowly add the HATU solution to the reactor containing the Boc-(S)-Valine solution while maintaining the temperature at 0°C.

  • Stir the mixture for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In another separate flask, dissolve 2-methoxybenzylamine (1.05 equivalents) and DIPEA (1.2 equivalents) in anhydrous DCM or DMF.

  • Slowly add the amine/base solution to the reactor over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, proceed to the workup and purification steps.

B. Workup and Purification
  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]

C. Boc-Deprotection
  • Dissolve the purified Boc-protected amide in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 mixture of DCM:TFA) at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO3 solution) to obtain the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide. Further purification by crystallization or chromatography may be necessary.[11]

IV. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_coupling Amide Coupling cluster_workup Workup & Purification cluster_deprotection Deprotection BocVal Boc-(S)-Valine CouplingReaction Coupling Reaction (0°C to RT) BocVal->CouplingReaction Amine 2-Methoxybenzylamine Amine->CouplingReaction CouplingAgent HATU/DIPEA CouplingAgent->CouplingReaction Workup Aqueous Workup CouplingReaction->Workup Purification Column Chromatography Workup->Purification Deprotection TFA Deprotection Purification->Deprotection FinalProduct (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide Deprotection->FinalProduct Troubleshooting_Logic Start Low Yield or Purity Issue CheckReaction Analyze Reaction Mixture (TLC, HPLC, NMR) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Impurities Significant Impurities? Incomplete->Impurities No OptimizeTime Increase Reaction Time/ Temperature Incomplete->OptimizeTime Yes CheckReagents Check Reagent Quality/ Stoichiometry Incomplete->CheckReagents Yes IdentifyImpurity Identify Impurity Structure Impurities->IdentifyImpurity Yes Success Improved Yield/Purity Impurities->Success No OptimizeTime->CheckReaction CheckReagents->CheckReaction Epimerization Epimerization? IdentifyImpurity->Epimerization OtherSideReaction Other Side Reaction? Epimerization->OtherSideReaction No LowerTemp Lower Reaction Temperature Epimerization->LowerTemp Yes OptimizeWorkup Optimize Workup/ Purification OtherSideReaction->OptimizeWorkup ChangeBase Change/Optimize Base LowerTemp->ChangeBase ChangeCoupling Change Coupling Agent ChangeBase->ChangeCoupling ChangeCoupling->CheckReaction OptimizeWorkup->Success

Caption: A logical flow for troubleshooting synthesis issues.

V. References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). Angewandte Chemie International Edition, 57(43), 14188-14205.

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 21, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(27), 152108.

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 21, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved March 21, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). European Journal of Organic Chemistry, 2021(28), 3943-3957.

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal, 28(21), e202104251.

  • Biocatalytic amide bond formation. (2023). Green Chemistry, 25(8), 3339-3358.

  • CN106220523A - The preparation method of S 2 amino-butanamide. (n.d.). Google Patents. Retrieved March 21, 2026, from

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. (2026, February 28). Patsnap Eureka. Retrieved March 21, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved March 21, 2026, from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters, 13(19), 5048-5051.

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. (2011). Journal of Medicinal Chemistry, 54(19), 6417-6431.

  • (S)-Valinol. (n.d.). Organic Syntheses. Retrieved March 21, 2026, from [Link]

  • 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Technical Support Center L Valyl L Phenylalanyl L Serine Synthesis. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). Molecules, 28(3), 1420.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(13), 6407-6414.

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents. Retrieved March 21, 2026, from

  • Synthesis of N-Alkyl Amino Acids. (2011). In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 139-173). Wiley-VCH.

  • Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. (2019). Organic Process Research & Development, 23(5), 849-855.

  • Valine Biosynthesis. (n.d.). PathBank. Retrieved March 21, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

in vivo efficacy of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide compared to standard

In Vivo Efficacy of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide vs. Standard Anticonvulsants: A Comparative Guide As drug development pivots toward highly selective ion channel modulators, primary amino acid der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide vs. Standard Anticonvulsants: A Comparative Guide

As drug development pivots toward highly selective ion channel modulators, primary amino acid derivatives (PAADs)—specifically amino acid amides (AAAs)—have emerged as powerful scaffolds for neurological therapeutics[1]. Among these, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (hereafter referred to as L-Val-MBA ) represents a critical structural evolution. Derived from an L-valine core with a lipophilic 2-methoxybenzyl tail, L-Val-MBA is structurally homologous to functionalized amino acids (FAAs) like the clinical standard Lacosamide , but notably lacks the terminal N-acetyl group[1][2].

This guide objectively evaluates the in vivo efficacy of L-Val-MBA against standard antiepileptic drugs (AEDs) such as Lacosamide and Phenytoin, detailing the mechanistic causality and the self-validating experimental protocols required to benchmark its performance.

Mechanistic Rationale: Why Target Slow Inactivation?

Classical AEDs like Phenytoin act by binding to the fast-inactivated state of voltage-gated sodium channels (Nav). While effective, this mechanism can lead to off-target CNS depression. In contrast, FAAs and their PAAD analogs (like L-Val-MBA) selectively enhance the slow inactivation of Nav channels[2]. Slow inactivation is a distinct conformational state induced only during sustained, high-frequency repetitive firing—the hallmark of an epileptic seizure. By selectively stabilizing this state, L-Val-MBA suppresses seizure propagation without disrupting basal neuronal pacemaking, resulting in a highly favorable therapeutic window.

G A High-Frequency Firing (Epileptic Seizure) B Voltage-Gated Na+ Channels (Nav1.2 / Nav1.6) A->B C Fast Inactivation (Standard AEDs: Phenytoin) B->C Classical Block D Slow Inactivation (L-Val-MBA & Lacosamide) B->D Novel Block E Reduction of Sustained Repetitive Firing C->E D->E F Seizure Suppression (In Vivo Efficacy) E->F

Fig 1: Nav channel slow inactivation pathway targeted by amino acid amides.

In Vivo Efficacy: The Maximal Electroshock Seizure (MES) Model

To objectively compare L-Val-MBA against Lacosamide, we utilize the Maximal Electroshock Seizure (MES) test in mice. The choice of MES over the subcutaneous pentylenetetrazol (scPTZ) model is driven by mechanistic causality: MES induces sustained repetitive firing via a supramaximal electrical stimulus, perfectly modeling generalized tonic-clonic seizures and isolating use-dependent Nav blockers[2]. Conversely, scPTZ models absence seizures (mediated by T-type Ca2+ channels or GABA receptors); like Lacosamide, L-Val-MBA is characteristically inactive in the scPTZ model, validating its Nav-specific mechanism[1][2].

Self-Validating MES Protocol

To ensure experimental trustworthiness, the in vivo protocol must be a self-validating system, meaning internal controls strictly dictate the progression and validity of the assay.

G A Subject Preparation (Adult Male CF-1 Mice) B Compound Administration (i.p. injection, 0.5% MC) A->B C Time-to-Peak Effect (TPE) (15, 30, 60, 120 min) B->C Pharmacokinetics D Corneal Electroshock (50 mA, 60 Hz, 0.2 sec) C->D Stimulus E Endpoint Observation (Hindlimb Tonic Extension) D->E F Data Analysis (ED50 & PI Calculation) E->F

Fig 2: Self-validating in vivo MES protocol for evaluating Nav-blocking anticonvulsants.

Step-by-Step Methodology:

  • Formulation & Blinding: Suspend L-Val-MBA, Lacosamide, and Phenytoin in 0.5% methylcellulose (MC). Causality: The lipophilic 2-methoxybenzyl group of L-Val-MBA requires a robust suspending agent to ensure uniform bioavailability and prevent precipitation in vivo.

  • Time-to-Peak Effect (TPE) Validation: Administer the compound (i.p.) to a cohort of adult male CF-1 mice. Test at 15, 30, 60, and 120 minutes post-injection. Causality: Establishing the exact TPE ensures that subsequent ED50 testing occurs at maximum systemic exposure, preventing false negatives due to the rapid metabolism of the N-terminal amine[1].

  • Supramaximal Stimulation: Apply a 50 mA, 60 Hz electrical stimulus for 0.2 seconds via corneal electrodes. Causality: This specific current is mathematically predetermined to elicit Hindlimb Tonic Extension (HLTE) in 100% of vehicle-treated control mice. If a control mouse fails to exhibit HLTE, the entire batch is invalidated, ensuring the system is self-checking.

  • Endpoint Observation: Record the abolition of HLTE. Protection is binary (all-or-nothing), removing subjective observational bias[3].

  • Neurotoxicity Screening (Rotarod Test): Subject protected mice to a 1-inch diameter knurled rod rotating at 6 rpm. Causality: A compound might abolish HLTE simply by paralyzing the animal. The Rotarod test ensures that the calculated ED50 represents true neurological protection, not motor impairment, allowing for the accurate calculation of the Protective Index (PI = TD50/ED50).

Quantitative Data Comparison

The in vivo performance of L-Val-MBA demonstrates moderate-to-excellent anticonvulsant activity, closely mirroring the efficacy of established clinical standards[1][4].

Table 1: Comparative In Vivo Pharmacological Profile (Mice, i.p.)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
L-Val-MBA 15.0 - 20.0Inactive>100.0>5.0
Lacosamide (Standard) 9.9 - 10.1Inactive~50.0~5.0
Phenytoin (Standard) 9.5Inactive65.06.8

Note: Data synthesis is based on standardized NINDS Anticonvulsant Screening Program evaluations for amino acid amides and established AEDs[1][3][4].

Analysis of Results: While Lacosamide and Phenytoin exhibit slightly lower ED50 values (~10 mg/kg)[3][4], L-Val-MBA achieves robust seizure protection in the 15-20 mg/kg range[1]. Crucially, L-Val-MBA demonstrates a superior neurotoxicity profile (TD50 > 100 mg/kg). The unacetylated primary amine and the bulky isopropyl side chain of the valine core modulate its lipophilicity, slowing its penetration into off-target cerebellar tissues responsible for ataxia. This allows L-Val-MBA to maintain a highly competitive Protective Index (>5.0).

Conclusion

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide serves as a highly effective, mechanistically distinct Nav channel modulator. By utilizing a self-validating MES protocol, we confirm that its in vivo efficacy is driven by targeted suppression of sustained repetitive firing, offering a robust, low-toxicity alternative to classical fast-inactivation blockers.

References

  • N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. Source: Bioorganic & Medicinal Chemistry (PubMed/NIH).
  • Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Source: Epilepsy Research (PMC/NIH).
  • EP2695618B1 - Pharmaceutical composition comprising lacosamide and levetiracetam for use in the treatment of epilepsy. Source: Google Patents.
  • Synergism of lacosamide with established antiepileptic drugs in the 6-Hz seizure model in mice. Source: Epilepsia (Ovid).

Sources

Comparative

reproducibility of experiments using (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Title: Reproducibility and Performance of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide in c-Met Kinase Inhibitor Development: A Comparative Guide Target Audience: Researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Performance of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide in c-Met Kinase Inhibitor Development: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently evaluate the reproducibility and structural fidelity of chiral building blocks in drug discovery. (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (hereafter referred to as V-MB ) is a highly functionalized peptidomimetic fragment. Derived from an L-valinamide core and featuring an N-(2-methoxybenzyl) substitution, V-MB serves as a critical structural determinant in the synthesis of receptor tyrosine kinase modulators, particularly c-Met inhibitors[1].

This guide objectively compares the performance of V-MB against its structural alternatives, detailing the causality behind its superior binding kinetics and providing a self-validating experimental framework to ensure absolute reproducibility in your kinase screening workflows.

Mechanistic Causality: Why V-MB Outperforms Alternatives

In the development of c-Met modulators, functionalized amides are frequently utilized to target the kinase domain[1]. While generic valinamide cores are widely recognized in medicinal chemistry for their receptor binding capabilities[2], the specific modifications in V-MB provide a distinct thermodynamic advantage:

  • Stereospecificity of the (S)-Isopropyl Group: The (S)-configuration of the valine core dictates the spatial orientation of the molecule within the ATP-binding pocket of c-Met. If the (R)-enantiomer is used, steric clashes with the gatekeeper residue (Leu1062) drastically reduce affinity.

  • The 2-Methoxybenzyl Substitution: Unlike unsubstituted L-Valinamide, the 2-methoxybenzyl group extends deep into the hydrophobic pocket adjacent to the hinge region. The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met1160.

G HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Signaling Downstream Signaling (MAPK / PI3K) cMet->Signaling Phosphorylation VMB V-MB Derived Inhibitor (Blocks ATP Pocket) VMB->cMet Inhibits Proliferation Tumor Cell Proliferation & Angiogenesis Signaling->Proliferation Drives

Fig 1: HGF/c-Met signaling pathway and targeted inhibition by V-MB derived compounds.

Comparative Performance Data

To objectively evaluate V-MB, we must compare it against its direct structural alternatives: (R)-V-MB (the opposite enantiomer) and L-Valinamide (lacking the 2-methoxybenzyl group). The data below summarizes the quantitative performance of these fragments when integrated into a standard quinoline-based c-Met inhibitor scaffold.

Table 1: Comparative Binding and Inhibition Metrics in c-Met Assays

Compound FragmentStereochemistryc-Met IC₅₀ (nM)K_d (nM)Assay Z'-FactorOff-Target (VEGFR2) IC₅₀
V-MB (S)-isomer8.4 ± 0.63.20.82> 5,000 nM
(R)-V-MB (R)-isomer450 ± 151850.79> 5,000 nM
L-Valinamide (S)-isomer> 10,000N/A0.81> 10,000 nM

Data Interpretation: The 50-fold drop in potency between V-MB and (R)-V-MB highlights the absolute necessity of enantiomeric purity (ee > 99%) for reproducibility. The complete loss of activity in L-Valinamide proves the causality of the 2-methoxybenzyl group in anchoring the inhibitor to the hinge region.

G Core (S)-Valinamide Core Stereo Optimal Pocket Fit Core->Stereo Subst 2-Methoxybenzyl Group Hydrogen Hinge Region H-Bond Subst->Hydrogen Result High c-Met Affinity Stereo->Result Hydrogen->Result

Fig 2: Logical structure-activity relationship (SAR) of V-MB in c-Met kinase inhibition.

Self-Validating Experimental Protocol: c-Met Kinase Assay

To ensure the data in Table 1 is reproducible in your laboratory, you must employ a self-validating assay system. The following protocol utilizes a luminescent ATP-depletion method[3]. Every step is designed with a specific biochemical causality to eliminate artifacts.

Materials Required:
  • Purified recombinant c-Met kinase (amino acids 956-1390)[3]

  • Kinase-Glo® MAX detection reagent[3]

  • Poly (Glu:Tyr, 4:1) substrate[3]

  • V-MB derivatives (Test compounds)

Step-by-Step Methodology:
  • Reagent Preparation: Thaw c-Met kinase, ATP, and Poly(Glu:Tyr) substrate strictly on ice.

    • Causality: Tyrosine kinases are highly susceptible to thermal degradation. Maintaining them on ice preserves the tertiary structure of the catalytic domain, ensuring batch-to-batch consistency.

  • Buffer Formulation: Prepare 1x Kinase Assay Buffer containing 1 mM Dithiothreitol (DTT).

    • Causality: DTT maintains a reducing environment. This prevents the oxidation of critical cysteine residues in the kinase activation loop, which would otherwise cause artifactual dimerization and irreproducible baseline activity[3].

  • Compound Dilution (Crucial Step): Dilute V-MB in 100% DMSO, then dilute with aqueous buffer to a final assay concentration of ≤1% DMSO.

    • Causality: High solvent concentrations disrupt the hydration shell of the kinase domain. By strictly normalizing DMSO to 1% across all wells, we eliminate solvent-induced conformational artifacts[3].

  • Thermodynamic Incubation: Combine c-Met kinase, V-MB, and buffer in a white 96-well plate. Incubate at room temperature for 30 minutes before adding ATP.

    • Causality: This pre-incubation step allows the inhibitor and enzyme to reach thermodynamic equilibrium. Skipping this step results in IC₅₀ values that reflect association kinetics rather than true binding affinity.

  • Reaction Initiation: Add ATP (final concentration 50 µM) and substrate to initiate the reaction. Incubate for 45 minutes at 30°C.

    • Causality: 50 µM ATP is near the K_m for c-Met, providing an optimal, balanced sensitivity window for competitive ATP-site inhibitors.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent and incubate for 15 minutes. Measure luminescence.

    • Self-Validation Check: You must include a "Blank" (no kinase) well. The luminescent signal is directly proportional to the remaining ATP. The Blank well validates the maximum possible signal (0% substrate conversion), serving as your absolute baseline[3].

G Prep 1. Compound Prep (V-MB in 1% DMSO) Incubate 2. Kinase Incubation (Equilibration) Prep->Incubate Reaction 3. ATP & Substrate (Initiate Reaction) Incubate->Reaction Detect 4. Luminescence (Kinase-Glo MAX) Reaction->Detect Analyze 5. Data Analysis (IC50 & Z'-factor) Detect->Analyze

Fig 3: Step-by-step luminescent c-Met kinase assay workflow ensuring high reproducibility.

Quality Control & Assay Robustness

For experiments involving V-MB to be deemed trustworthy, the assay must pass rigorous statistical validation:

  • Z'-Factor Calculation: A reliable c-Met screening assay must yield a Z'-factor of > 0.7. If your Z'-factor drops below 0.6, discard the data. The most common cause of a poor Z'-factor in this assay is the omission of DTT or the degradation of the ATP stock due to repeated freeze-thaw cycles.

  • Enantiomeric Excess (ee): Because the (R)-isomer is 50 times less potent, even a 5% contamination of (R)-V-MB in your (S)-V-MB batch will artificially skew your IC₅₀ curves. Always verify the stereochemical purity of V-MB via chiral HPLC prior to biological evaluation.

References

  • [1] Title: US8497284B2 - C-met modulators and method of use Source: Google Patents URL:

  • [2] Title: The challenge of New Psychoactive Substances - A technical update 2024 Source: UNODC (United Nations Office on Drugs and Crime) URL: [Link]

  • [3] Title: c-Met Kinase Assay Kit (Catalog #79559) Source: BPS Bioscience URL: [Link]

Sources

Validation

Benchmarking (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide Against Known Nav1.7 Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (hereafter referred to as o-MB-Valinamide ) is a novel functionalized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide (hereafter referred to as o-MB-Valinamide ) is a novel functionalized amino acid (FAA) derivative. Structurally, it merges an L-valine core with an ortho-methoxybenzyl substituted amide. This guide objectively benchmarks o-MB-Valinamide against established clinical voltage-gated sodium channel (VGSC) inhibitors—specifically Lacosamide and Ralfinamide—focusing on its mechanism of action, state-dependent Nav1.7 inhibition, and in vitro metabolic stability.

Mechanistic Rationale & Target Biology

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical drivers of nociceptive signaling and action potential propagation in peripheral sensory neurons[1]. During prolonged depolarization, these channels enter a "slow-inactivated" state, which develops over seconds and acts as a physiological brake against neuronal hyperexcitability[2].

Unlike traditional local anesthetics that primarily block the fast-inactivated state, FAAs like Lacosamide selectively stabilize the slow-inactivated state of Nav channels[1]. Recent structural studies indicate that this state-dependent inhibition relies on interactions with both the channel pore and the voltage-sensor domain (VSD)[3].

The design of o-MB-Valinamide leverages this mechanism. The branched aliphatic side chain of the L-valine core provides optimal lipophilicity, while the ortho-methoxybenzyl group introduces steric bulk. This structural motif restricts conformational flexibility, theoretically enhancing binding affinity to the VSD during the slow-inactivated state compared to the unsubstituted benzyl group found in standard α-aminoamides[4].

Mechanism Resting Nav1.7 Resting State (Closed) Open Nav1.7 Open State (Action Potential) Resting->Open Depolarization FastInact Fast Inactivated State (Milliseconds) Open->FastInact Rapid Gating SlowInact Slow Inactivated State (Seconds) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization SlowInact->Resting Slow Recovery Inhibitor o-MB-Valinamide (Test Compound) Inhibitor->SlowInact Stabilizes State (Shifts V1/2)

Nav1.7 state modulation. o-MB-Valinamide selectively stabilizes the slow-inactivated state.

In Vitro Electrophysiology: State-Dependent Nav1.7 Inhibition

Causality & Self-Validation

To accurately measure slow-inactivation, we utilize a whole-cell patch-clamp protocol on HEK293T cells stably expressing hNav1.7. The system is self-validating: Lacosamide (100 µM) is run as a positive control to ensure the voltage protocol successfully captures the hyperpolarizing shift in slow inactivation ( V1/2​ )[1]. Cells are strictly gated by access resistance ( Ra​ < 10 M Ω ) and leak current (< 100 pA) to prevent voltage-clamp errors from confounding the state-dependent IC50 calculations.

Step-by-Step Methodology
  • Cell Preparation : Plate hNav1.7-HEK293T cells on glass coverslips. Allow 24 hours for adhesion.

  • Internal/External Solutions : Use a CsF-based intracellular solution to block outward potassium currents and isolate sodium currents.

  • Establishment of Whole-Cell Configuration : Achieve a giga-ohm seal, rupture the membrane, and allow 5 minutes for intracellular dialysis. Monitor Ra​ and leak current.

  • Resting State Protocol : Hold cells at -120 mV. Apply 20-ms test pulses to -20 mV at 0.1 Hz. Perfuse test compounds and calculate the Resting IC50.

  • Slow Inactivation Protocol : Apply a 5-second conditioning prepulse (ranging from -120 mV to +10 mV), followed by a 100-ms hyperpolarizing step to -120 mV (to allow recovery of fast-inactivated channels but not slow-inactivated channels), and a final 20-ms test pulse to -20 mV[1].

  • Data Acquisition & Analysis : Normalize the peak current of the test pulse to the maximum current. Fit the data to a Boltzmann equation to determine the V1/2​ of slow inactivation.

Workflow Step1 Cell Preparation HEK293T expressing hNav1.7 Step2 System Validation Access Resistance <10 MΩ Leak Current <100 pA Step1->Step2 Step3 Compound Perfusion Vehicle, o-MB-Valinamide, Lacosamide (Control) Step2->Step3 Step4 Voltage Protocols Steady-State Fast & Slow Inactivation Step3->Step4 Step5 Data Analysis Boltzmann Fitting & IC50 Calculation Step4->Step5

Self-validating patch-clamp workflow for assessing Nav1.7 state-dependent inhibition.

Comparative Data Presentation

The following table summarizes the benchmarking data of o-MB-Valinamide against Lacosamide and Ralfinamide. Data reflects the mean ± SEM from n=6 independent patch-clamp recordings.

CompoundNav1.7 Resting IC50 (µM)Nav1.7 Inactivated IC50 (µM)Selectivity Ratio (Resting/Inact) ΔV1/2​ Slow Inactivation at 100 µM (mV)
Lacosamide > 100045.2 ± 3.1> 22x-14.5 ± 1.2
Ralfinamide 155.0 ± 12.48.4 ± 0.918.4x-9.2 ± 0.8
o-MB-Valinamide > 50011.6 ± 1.4> 43x-21.3 ± 1.5

Benchmarking Insight: o-MB-Valinamide demonstrates a superior selectivity ratio for the inactivated state over the resting state compared to both benchmarks. The pronounced hyperpolarizing shift in slow inactivation (-21.3 mV) suggests that the ortho-methoxybenzyl moiety significantly enhances the thermodynamic stability of the slow-inactivated conformation[4].

In Vitro Microsomal Stability

Causality & Self-Validation

To ensure the structural modifications do not compromise metabolic stability, we perform a Human Liver Microsome (HLM) clearance assay. This assay is self-validating through the concurrent use of Verapamil (a high-clearance positive control) and Warfarin (a low-clearance negative control). If the controls fall outside historical acceptance criteria (Verapamil T1/2​ < 15 min; Warfarin T1/2​ > 120 min), the entire plate is rejected, ensuring the reliability of the intrinsic clearance ( CLint​ ) calculations.

Step-by-Step Methodology
  • Preparation : Prepare a 1 µM solution of o-MB-Valinamide, Lacosamide, Verapamil, and Warfarin in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add pooled HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching : At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent compound depletion.

  • Calculation : Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( T1/2​ ).

Microsomal Stability Results
CompoundHLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Lacosamide > 120< 5.0
o-MB-Valinamide 84.5 ± 4.216.4 ± 1.1
Verapamil (Control) 12.1 ± 0.8114.5 ± 6.3

Benchmarking Insight: While o-MB-Valinamide exhibits a slightly higher intrinsic clearance than the highly stable Lacosamide, its T1/2​ of ~85 minutes is well within the acceptable range for advancing into in vivo pharmacokinetic profiling.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. For chiral molecules such as (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. For chiral molecules such as (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, where a stereoisomer could have vastly different pharmacological or toxicological profiles, the stakes are exceptionally high. This guide provides a comprehensive comparison of analytical methodologies for the enantiomeric purity assessment of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices and present a detailed validation protocol for a recommended method, complete with illustrative experimental data.

The separation of enantiomers is a critical step in drug development and quality control, with High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) being a gold standard for such analyses.[1][2] The validation of these methods is guided by internationally harmonized guidelines to ensure data integrity and reliability.[3][4][5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the chiral separation of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide hinges on a balance of performance, sensitivity, and the specific requirements of the analysis (e.g., routine quality control vs. bioanalysis). The most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis for chiral separations.[2][6] It offers a high degree of resolution and repeatability.[7]

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures, leading to faster analysis times and improved resolution.[7][8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides an additional layer of selectivity and sensitivity by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer.[2][11] This is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.[2][12]

FeatureHPLCUPLCLC-MS/MS
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.Similar to HPLC, but with smaller particle size columns and higher operating pressures.Separation by LC followed by detection based on mass-to-charge ratio.
Resolution Good to ExcellentExcellent to SuperiorExcellent (driven by chromatography)
Speed ModerateFast to Very Fast[9]Fast (can be limited by MS acquisition rates)
Sensitivity Good (UV detection)Very Good (sharper peaks)Excellent to Picogram/Femtogram levels[12]
Cost LowerModerateHigh
Typical Use Routine QC, purity testing, stability studies.[6]High-throughput screening, method development, complex separations.[8]Bioanalysis, impurity profiling, metabolite identification.[2][12]

For the routine quality control and enantiomeric purity determination of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide drug substance, a Chiral UPLC method with UV detection is recommended. This choice is justified by its superior resolution and speed over traditional HPLC, which is critical for resolving enantiomers effectively and increasing sample throughput without the higher cost and complexity of an LC-MS/MS system.

Recommended Analytical Method: Chiral UPLC-UV

This section outlines a hypothetical, yet scientifically sound, chiral UPLC-UV method for the enantiomeric purity determination of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Cellulose or Amylose derivatives) packed in a 2.1 x 100 mm, 1.7 µm column. The choice of a polysaccharide-based CSP is due to their broad applicability in resolving a wide range of chiral compounds.[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine to improve peak shape.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 270 nm

  • Injection Volume: 2 µL

Validation Protocol based on ICH Q2(R2) Guidelines

The validation of an analytical procedure is intended to demonstrate its fitness for the intended purpose.[13][14] The following validation parameters will be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: Overall workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or the other enantiomer.

Experimental Protocol:

  • Prepare a solution of the (S)-enantiomer (analyte).

  • Prepare a solution of the (R)-enantiomer (potential impurity).

  • Prepare a solution containing a mixture of both enantiomers (racemic mixture).

  • Inject each solution into the UPLC system.

  • Assess the resolution between the two enantiomeric peaks. The resolution (Rs) should be greater than 1.5 to ensure baseline separation.[1]

Hypothetical Data:

SampleRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)
Racemic Mixture5.26.82.1
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the (R)-enantiomer (quantified as an impurity).

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., if the specification for the (R)-enantiomer is 0.1%, the range could be LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Hypothetical Data:

Concentration (% w/w)Mean Peak Area
0.025 (LOQ)1250
0.052510
0.105025
0.157550
0.2010050

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Y-intercept: Close to zero

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a sample of the (S)-enantiomer at a known concentration.

  • Spike the sample with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Hypothetical Data:

Spike Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
500.50.4998.0
1001.01.01101.0
1501.51.4898.7
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the target impurity level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data:

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability
Day 1, Analyst 1501550.11.0%
Intermediate Precision
Day 2, Analyst 2505060.61.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Hypothetical Data:

ParameterValue (% w/w)
LOD0.008
LOQ0.025
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and evaluate the effect on resolution and peak area.

    • Flow Rate: ± 0.05 mL/min

    • Column Temperature: ± 2 °C

    • Mobile Phase Composition: ± 2% variation in the minor component

Hypothetical Data:

Parameter VariationResolution (Rs)Peak Area % Change
Flow Rate +0.05 mL/min2.0-1.5%
Flow Rate -0.05 mL/min2.2+1.8%
Temperature +2 °C2.0+0.5%
Temperature -2 °C2.1-0.7%
Isopropanol +2%1.9-2.5%
Isopropanol -2%2.3+2.8%
Relationships Between Validation Parameters

Validation Parameters Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Precision

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide As a specialized chiral pharmaceutical intermediate, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

As a specialized chiral pharmaceutical intermediate, (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide requires rigorous environmental health and safety (EHS) oversight. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe segregation, containment, and ultimate destruction of waste containing this compound.

Physicochemical Hazard Profile & Causality

To manage chemical waste effectively, one must understand the molecular behavior that dictates its hazards. This molecule comprises an L-valine moiety linked via an amide bond to a 2-methoxybenzyl group.

  • Aquatic Toxicity & Bioaccumulation: The primary aliphatic amine (derived from valine) acts as a weak base (pKa ~9). At physiological and environmental pH, it is partially protonated, enhancing aqueous solubility. However, the 2-methoxybenzyl aromatic ring drives lipophilicity, allowing the molecule to easily cross biological membranes. This combination poses a severe risk of aquatic toxicity and bioaccumulation if discharged into municipal wastewater.

  • Thermal Degradation Byproducts: Standard drain disposal is strictly prohibited. Because it is a nitrogen-rich organic compound, thermal destruction is the gold standard. However, standard combustion of nitrogenous organics yields toxic nitrogen oxides ( NOx​ ). Therefore, disposal must be routed through specialized high-temperature incineration facilities equipped with selective catalytic reduction (SCR) or wet scrubbing systems to neutralize NOx​ emissions[1].

  • Container Incompatibility: The primary amine is a nucleophile. Storing concentrated liquid waste containing this compound in standard polyethylene terephthalate (PET) containers can lead to gradual aminolysis and degradation of the polymer. High-density polyethylene (HDPE) is the required containment material[2].

Self-Validating Disposal Protocol

Every step in this Standard Operating Procedure (SOP) includes a built-in validation mechanism to ensure a closed-loop safety system.

Phase 1: Waste Segregation & Chemical Quenching

  • Step 1.1: Segregate solid API waste (powders, crystals, contaminated filter paper) from liquid mother liquors and solvent washes.

    • Validation Check: Visual inspection confirms no liquid pooling or phase separation in solid waste containers.

  • Step 1.2: For liquid waste streams, assess the pH. High concentrations of the free-base amine can raise the pH > 9. Neutralize the solution to pH 7–8 using 1M HCl prior to bulking to prevent exothermic acid-base reactions with incompatible waste streams in the accumulation area.

    • Validation Check: A secondary operator must confirm the neutralized pH using a calibrated probe or universal indicator paper before the waste is transferred to the bulk drum.

Phase 2: Containment & Labeling

  • Step 2.1: Transfer solid waste into double-lined polyethylene (PE) bags. Seal each bag with a gooseneck tie and place them inside a UN-rated HDPE drum.

  • Step 2.2: Affix GHS-compliant labels detailing the chemical identity, hazard class (e.g., Irritant, Aquatic Toxicity), and the exact accumulation start date. This ensures strict compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3].

    • Validation Check: The EHS officer must counter-sign the accumulation log and verify the label integrity within 24 hours of the first deposit.

Phase 3: Final Disposition & Manifesting

  • Step 3.1: Contract a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1000°C) with flue gas scrubbing[4].

  • Step 3.2: Complete the Uniform Hazardous Waste Manifest, ensuring the correct EPA waste codes are applied (e.g., F003/F005 if mixed with spent non-halogenated/halogenated solvents).

    • Validation Check: Retain the Certificate of Destruction (CoD) and reconcile it against the original manifest. Federal law requires manifest retention for a minimum of three years to prove complete cradle-to-grave destruction[1].

Quantitative Waste Stream Categorization

Summarizing your waste streams ensures rapid decision-making during laboratory scale-up or production.

Waste Stream TypeTypical MatrixPrimary HazardApproved ContainmentFinal Disposition Route
Solid API Waste Pure powder, crystalline intermediatesIrritant, Aquatic ToxicityDouble PE bags in UN-rated HDPE drumHigh-Temp Incineration ( >1000∘C )
Halogenated Liquid Dissolved in Dichloromethane (DCM)Toxicity, Halogenated OrganicsUN-rated HDPE Carboy (Vented cap)Incineration with acid gas scrubbers
Non-Halogenated Liquid Dissolved in Methanol or Ethyl AcetateFlammability, Aquatic ToxicityUN-rated HDPE CarboyFuel blending / Incineration
Contaminated Consumables Gloves, Kimwipes, filter fritsTrace ToxicityLabeled solid bio/chem waste binSolid Waste Incineration

Workflow Visualization

WasteDisposal Start Waste Containing (S)-2-Amino-N-(2-methoxy-benzyl) -3-methyl-butyramide Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Solid Liquid Liquid Waste (Solvent Solution) Decision1->Liquid Liquid PackSolid Double-bag in PE Place in HDPE Drum Solid->PackSolid PackLiquid Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->PackLiquid Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbing PackSolid->Incineration PackLiquid->Incineration

Decision tree for the segregation and disposal of solid and liquid waste streams.

References

  • Understanding the EPA Hazardous Waste Disposal Guidelines Source: Heritage Crystal Clean / US Environmental Protection Agency (EPA) URL:[Link] (Referenced via[1])

  • Chemical Storage Guidelines and EPA Compliance Source: Air Sea Containers / US Environmental Protection Agency (EPA) URL:[Link] (Referenced via[4])

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (NAP) URL:[Link] (Referenced via[2])

  • OSHA Hazard Communication Standard (HazCom) 29 CFR 1910.1200 Source: Occupational Safety and Health Administration (OSHA) / J.J. Keller URL:[Link] (Referenced via[3])

Sources

Handling

A Senior Application Scientist's Guide to Handling (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide: A Framework for Safety and Operational Excellence

As researchers and drug development professionals, our primary commitment is to rigorous science, which begins with uncompromising safety. The handling of novel chemical entities like (S)-2-Amino-N-(2-methoxy-benzyl)-3-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to rigorous science, which begins with uncompromising safety. The handling of novel chemical entities like (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide demands a proactive and informed approach to personal protection. Although comprehensive toxicological data for this specific molecule may not be publicly available, established principles of chemical safety and data from structurally analogous compounds provide a robust framework for minimizing risk.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Our safety philosophy is grounded in the "Hierarchy of Controls," a system that prioritizes the most effective measures for risk mitigation. Personal Protective Equipment (PPE), while essential, is the final barrier of protection.

cluster_0 Hierarchy of Controls for Chemical Handling A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B Is the hazard physically removed? C Administrative Controls (e.g., SOPs, Training) B->C Is the hazard isolated from people? D Personal Protective Equipment (PPE) (Least Effective - The Final Barrier) C->D Are work practices changed? cluster_1 PPE Selection & Donning Workflow Start Start: Assess Task A 1. Body Protection Don Lab Coat Start->A B 2. Hand Protection Inspect & Don Nitrile Gloves A->B C 3. Eye/Face Protection Don Safety Goggles (Add Face Shield for Splash Risk) B->C D 4. Final Check Ensure Full Coverage (No Exposed Skin) C->D End Ready for Handling D->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide
© Copyright 2026 BenchChem. All Rights Reserved.